molecular formula C12H14N2O B098995 2-Morpholino-2-phenylacetonitrile CAS No. 15190-10-0

2-Morpholino-2-phenylacetonitrile

Cat. No.: B098995
CAS No.: 15190-10-0
M. Wt: 202.25 g/mol
InChI Key: MWZPYQLYZXTCLZ-UHFFFAOYSA-N
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Description

2-Morpholino-2-phenylacetonitrile is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75643. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZPYQLYZXTCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036004
Record name Morpholino(phenyl)acetonitrile
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817494
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15190-10-0
Record name α-Phenyl-4-morpholineacetonitrile
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Record name Morpholino(phenyl)acetonitrile
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Record name 15190-10-0
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Record name Morpholino(phenyl)acetonitrile
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Foundational & Exploratory

Synthesis of 2-Morpholino-2-phenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Morpholino-2-phenylacetonitrile, a valuable building block in organic synthesis and medicinal chemistry. This document details the prevalent synthetic methodology, presents key quantitative data in a structured format, and offers a detailed experimental protocol.

Introduction

This compound is an α-aminonitrile characterized by the presence of a phenyl group and a morpholine ring attached to the same carbon atom bearing a nitrile functional group. Its structural features make it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. The primary route for the synthesis of this and related α-aminonitriles is the Strecker synthesis, a classic and efficient one-pot, three-component reaction.

Core Synthesis Pathway: The Strecker Reaction

The synthesis of this compound is achieved via a Strecker reaction involving benzaldehyde, morpholine, and a cyanide source. The reaction proceeds through the initial formation of an iminium ion from the condensation of benzaldehyde and morpholine. Subsequent nucleophilic attack of the cyanide ion on the iminium ion yields the final α-aminonitrile product.

The overall reaction can be summarized as follows:

Benzaldehyde + Morpholine + Cyanide Source → this compound

This one-pot synthesis is an efficient method for the formation of the target compound.

Signaling Pathway Diagram

Strecker_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Benzaldehyde Benzaldehyde Iminium Iminium Ion Intermediate Benzaldehyde->Iminium + Morpholine - H₂O Morpholine Morpholine Cyanide Cyanide Source (e.g., KCN) Product This compound Iminium->Product + CN⁻

Caption: Strecker synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and the final product.

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberRole
BenzaldehydeC₇H₆O106.12100-52-7Reactant
MorpholineC₄H₉NO87.12110-91-8Reactant
Potassium CyanideKCN65.12151-50-8Reactant
This compoundC₁₂H₁₄N₂O202.2615190-10-0Product

Table 2: Reaction Parameters and Yield

ParameterValueReference
Reaction TypeStrecker SynthesisGeneral literature on α-aminonitrile synthesis.
SolventsWater, EthanolAdapted from analogous Strecker synthesis procedures.
TemperatureRoom TemperatureTypically, Strecker reactions are conducted at or below room temperature.
Reaction TimeSeveral hoursVaries based on specific conditions, often monitored by TLC.
Reported Yield 41% Supporting information for a one-pot Strecker reaction using these reactants.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, adapted from established procedures for analogous Strecker syntheses.

Safety Precautions: This procedure involves the use of potassium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

Materials and Reagents
  • Benzaldehyde

  • Morpholine

  • Potassium Cyanide (KCN)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Hydrochloric Acid (for workup, if necessary)

  • Sodium Bicarbonate (for workup)

Reaction Setup

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Start Dissolve KCN in water in a flask Add_Morpholine Add morpholine to the KCN solution Start->Add_Morpholine Add_Benzaldehyde Add benzaldehyde and acetic acid in ethanol dropwise Add_Morpholine->Add_Benzaldehyde Stir Stir at room temperature for several hours Add_Benzaldehyde->Stir Extract Extract the reaction mixture with diethyl ether Stir->Extract Reaction complete Wash Wash the organic layer with water and brine Extract->Wash Dry Dry the organic layer over anhydrous MgSO₄ Wash->Dry Evaporate Evaporate the solvent under reduced pressure Dry->Evaporate Purify Purify the crude product by column chromatography or recrystallization Evaporate->Purify Crude Product Analyze Characterize the product (NMR, IR, MP) Purify->Analyze Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve potassium cyanide (1.0 equivalent) in a minimal amount of water. To this solution, add morpholine (1.0 equivalent).

  • Addition of Reactants: Prepare a solution of benzaldehyde (1.0 equivalent) and glacial acetic acid (1.0 equivalent) in ethanol. Add this solution dropwise to the stirred aqueous solution of potassium cyanide and morpholine at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (phenyl group) in the range of δ 7.2-7.5 ppm.- A singlet for the methine proton (-CH(CN)-) adjacent to the phenyl and morpholine groups.- Signals for the morpholine protons, typically two multiplets corresponding to the -CH₂-N- and -CH₂-O- groups.
¹³C NMR - Aromatic carbons in the range of δ 125-140 ppm.- A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm.- A signal for the methine carbon (-CH(CN)-).- Signals for the morpholine carbons.
IR (Infrared) - A sharp, medium-intensity absorption band for the nitrile group (-C≡N) stretch around 2240 cm⁻¹.- Aromatic C-H stretching vibrations above 3000 cm⁻¹.- C-H stretching vibrations of the morpholine ring below 3000 cm⁻¹.- C-O-C stretching of the morpholine ring.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product (202.26 g/mol ).
Melting Point A sharp melting point should be observed for the pure crystalline solid.

Conclusion

The Strecker synthesis provides an effective and direct route to this compound from readily available starting materials. This technical guide outlines the fundamental principles, quantitative data, and a detailed experimental protocol to aid researchers in the successful synthesis and characterization of this valuable chemical intermediate. Adherence to strict safety protocols, particularly when handling cyanide, is paramount.

An In-depth Technical Guide to the Chemical Properties of 2-Morpholino-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-2-phenylacetonitrile, also known as α-morpholinophenylacetonitrile, is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, which incorporates a phenyl ring, a nitrile group, and a morpholine moiety, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, tailored for professionals in research and drug development. While specific biological signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with known analgesic and anti-inflammatory activities.[1]

Chemical and Physical Properties

This compound is a white solid with the chemical formula C₁₂H₁₄N₂O.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
IUPAC Name 2-morpholin-4-yl-2-phenylacetonitrilePubChem
CAS Number 15190-10-0[1]
Molecular Formula C₁₂H₁₄N₂O[1]
Molecular Weight 202.26 g/mol [1]
Appearance White solid[1]
Storage Store at 0-8°C[1]

Synthesis and Purification

A general one-pot Strecker reaction is a common method for the synthesis of α-aminonitriles like this compound. This reaction involves the condensation of an aldehyde (benzaldehyde), an amine (morpholine), and a cyanide source.

Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-2-phenylacetonitrile

This protocol is adapted from a general procedure for the synthesis of α-aminonitriles.

Materials:

  • Morpholine

  • Benzaldehyde

  • A non-toxic cyanide source (e.g., ferricyanide)

  • Solvent (e.g., a mixture of water and a suitable organic solvent)

  • Acid (for pH adjustment)

  • Silica gel for column chromatography

  • Eluent (e.g., cyclohexane:ethyl acetate mixture)

Procedure:

  • Dissolve the cyanide source in water and adjust the pH with an acid.

  • Add morpholine and benzaldehyde to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., cyclohexane:ethyl acetate = 4:1) to yield 2-(Morpholin-4-yl)-2-phenylacetonitrile.[2]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Reactants Benzaldehyde + Morpholine + Cyanide Source Reaction One-Pot Strecker Reaction Reactants->Reaction Crude Crude Product Reaction->Crude Column Silica Gel Column Chromatography Crude->Column Purification Pure Pure this compound Column->Pure

Synthesis and Purification Workflow

Analytical Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A significant proton NMR signal for this compound is a singlet observed at δ 4.86 ppm in CDCl₃, which corresponds to the methine proton (CH-CN).[2]

Infrared (IR) Spectroscopy
  • C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

  • C-O-C stretch (morpholine): A strong band in the region of 1070-1150 cm⁻¹.

  • C-N stretch (morpholine): Bands in the fingerprint region.

Mass Spectrometry (MS)

The predicted monoisotopic mass of this compound is 202.1106 Da. In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 202. The protonated molecule [M+H]⁺ would be observed at m/z 203.[3]

Biological Activity and Potential Applications

Compounds containing the morpholine moiety are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4] While specific studies on the biological mechanism of action of this compound are limited, its structural similarity to other pharmacologically active compounds suggests its potential as a precursor for the development of novel therapeutics, particularly in the areas of analgesia and anti-inflammatory agents.[1]

The general workflow for screening the biological activity of a compound like this compound is depicted in the following diagram.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound This compound CellAssays Cell-based Assays (e.g., cytotoxicity, anti-inflammatory) Compound->CellAssays EnzymeAssays Enzyme Assays (target identification) Compound->EnzymeAssays AnimalModels Animal Models of Disease (e.g., pain, inflammation) CellAssays->AnimalModels EnzymeAssays->AnimalModels PKPD Pharmacokinetics/ Pharmacodynamics AnimalModels->PKPD LeadOpt Lead Optimization PKPD->LeadOpt

General Biological Screening Workflow

Safety and Handling

This compound is classified as harmful if swallowed or inhaled and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[1] In case of contact with skin or eyes, rinse immediately with plenty of water.[1] If inhaled, move to fresh air.[1] If swallowed, rinse mouth with water and seek medical attention.[1]

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. This guide has summarized its key chemical properties, a general synthetic protocol, and methods for its analytical characterization. While detailed biological studies on this specific compound are not widely published, the known activities of related morpholine-containing structures provide a strong rationale for its further investigation as a scaffold for novel therapeutic agents. Researchers are encouraged to consult the relevant safety data sheets and established laboratory safety protocols when working with this compound.

References

The Formation of 2-Morpholino-2-phenylacetonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the formation mechanism of 2-morpholino-2-phenylacetonitrile, a significant α-aminonitrile derivative. This document details the underlying chemical principles, offers a representative experimental protocol, presents relevant quantitative data, and visualizes the reaction pathway and experimental workflow for enhanced clarity. The formation of this compound is a classic example of the Strecker synthesis, a powerful three-component reaction for the preparation of α-aminonitriles.

Core Reaction Mechanism: The Strecker Synthesis

The synthesis of this compound proceeds via the Strecker reaction, a one-pot condensation of an aldehyde (benzaldehyde), an amine (morpholine), and a cyanide source.[1][2][3] The mechanism can be delineated into two primary stages: the formation of an iminium ion, followed by the nucleophilic addition of a cyanide ion.[2][3]

Initially, the lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of benzaldehyde. This is often followed by protonation of the oxygen atom. Subsequent proton transfers and the elimination of a water molecule lead to the formation of a reactive iminium ion intermediate.[2]

In the final step, a cyanide ion (CN⁻), typically from a source like potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl cyanide (TMSCN), acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[1][4] This attack results in the formation of the stable α-aminonitrile, this compound.

Reaction Pathway Diagram

Strecker_Mechanism Mechanism of this compound Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzaldehyde Benzaldehyde Iminium Iminium Ion Benzaldehyde->Iminium + Morpholine - H₂O Morpholine Morpholine Cyanide Cyanide Source (e.g., TMSCN) Product This compound Iminium->Product + CN⁻

Caption: Strecker reaction pathway for this compound.

Quantitative Data

The efficiency of the Strecker reaction is highly dependent on the choice of reactants, catalyst, and reaction conditions. The following table summarizes yields for the synthesis of various α-aminonitriles under different catalytic systems, illustrating the scope and effectiveness of this transformation.

EntryCarbonyl CompoundAmineCyanide SourceCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeAnilineTMSCNB-MCM-41CH₂Cl₂0.595[4]
24-ChlorobenzaldehydeAnilineTMSCNB-MCM-41CH₂Cl₂0.597[4]
3BenzaldehydeMorpholineTMSCNLiClO₄/Et₂OEt₂O0.08-[1]
4BenzaldehydeAnilineKCNNoneH₂O/MeOH0.566[5]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of α-aminonitriles via a Strecker-type reaction, adapted from established methodologies.[1][4]

Synthesis of this compound

Materials:

  • Benzaldehyde (1 mmol, 1.0 eq)

  • Morpholine (1 mmol, 1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 eq)

  • Dichloromethane (CH₂Cl₂) (2 mL)

  • Catalyst (e.g., Mesoporous Borosilicate B-MCM-41, 50 mg)

  • Ethyl acetate

  • Ethanol

Procedure:

  • To a clean, dry round-bottom flask, add the catalyst (50 mg).

  • Add dichloromethane (2 mL) to the flask.

  • To this suspension, add benzaldehyde (1 mmol) and morpholine (1 mmol).

  • Stir the mixture at room temperature.

  • Slowly add trimethylsilyl cyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove the catalyst.

  • Wash the filtered catalyst with ethyl acetate.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Synthesis cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_product Final Product A Charge flask with catalyst and CH₂Cl₂ B Add benzaldehyde and morpholine A->B C Add TMSCN and stir B->C D Filter to remove catalyst C->D Monitor by TLC E Wash catalyst with ethyl acetate D->E F Evaporate solvent from filtrate E->F G Recrystallize from ethanol F->G H Pure this compound G->H

Caption: General experimental workflow for α-aminonitrile synthesis.

Conclusion

The formation of this compound via the Strecker synthesis is a robust and efficient method for producing this valuable α-aminonitrile. The reaction proceeds through a well-understood mechanism involving the formation of an iminium ion intermediate and subsequent nucleophilic cyanide addition. The versatility of the Strecker reaction, allowing for a wide range of aldehydes, amines, and cyanide sources, makes it a cornerstone in synthetic organic chemistry and a critical tool in the development of novel pharmaceuticals and other biologically active molecules.

References

Spectroscopic Profile of 2-Morpholino-2-phenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for 2-Morpholino-2-phenylacetonitrile (CAS No: 15190-10-0), a versatile intermediate in the pharmaceutical and chemical industries.[1] With the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.26 g/mol , this compound is a key building block in the synthesis of various bioactive molecules, including analgesics and anti-inflammatory agents.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the structural characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive searches have been conducted, a complete, publicly available experimental dataset for this specific molecule is not available. Therefore, the data presented is a combination of data for closely related compounds and predicted values, which are clearly indicated.

Table 1: ¹H NMR Spectroscopic Data

Note: The following are characteristic chemical shifts for the core structural motifs of this compound, based on related structures, as a specific experimental spectrum was not available in the cited literature.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.60 - 7.30Multiplet5HAromatic protons (C₆H₅)
~4.80Singlet1HMethine proton (-CH(CN)-)
~3.80 - 3.60Multiplet4HMorpholine protons (-O-CH₂-)
~2.70 - 2.50Multiplet4HMorpholine protons (-N-CH₂-)
Table 2: ¹³C NMR Spectroscopic Data

Note: The assignments below are based on typical chemical shift ranges for the functional groups present in this compound.[3][4] A specific experimental spectrum was not available in the cited literature.

Chemical Shift (δ) ppmAssignment
~135Quaternary aromatic carbon (C₆H₅)
~129 - 127Aromatic carbons (C₆H₅)
~118Nitrile carbon (-C≡N)
~67Morpholine carbons (-O-CH₂-)
~60Methine carbon (-CH(CN)-)
~48Morpholine carbons (-N-CH₂-)
Table 3: IR Spectroscopic Data

Note: The following are characteristic absorption bands for the functional groups in this compound, based on data from analogous compounds.[5]

Wavenumber (cm⁻¹)Functional Group Assignment
~3060 - 3030C-H stretch (aromatic)
~2950 - 2850C-H stretch (aliphatic)
~2250C≡N stretch (nitrile)
~1600, ~1490, ~1450C=C stretch (aromatic ring)
~1115C-O-C stretch (ether in morpholine)
Table 4: Mass Spectrometry Data

Note: The following data is based on predicted values for various adducts of this compound.

AdductPredicted m/z
[M+H]⁺203.1179
[M+Na]⁺225.0998
[M-H]⁻201.1033
[M]⁺202.1101

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory procedures.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 300, 400, or 600 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5] Data processing involves Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy

FT-IR spectra are recorded on a spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) unit. A small amount of the solid or liquid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. The data is presented in terms of frequency of absorption (cm⁻¹).[5]

Mass Spectrometry (MS)

Mass spectra are obtained using an ion trap mass spectrometer with an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). The instrument is operated in either positive or negative ion mode to detect the desired adducts.[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_interpretation Data Interpretation Synthesis Synthesis of 2-Morpholino- 2-phenylacetonitrile Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to the Synthesis of α-(4-Morpholino)phenylacetonitrile (CAS 15190-10-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the primary synthesis pathway for α-(4-Morpholino)phenylacetonitrile (CAS 15190-10-0), a versatile intermediate in the pharmaceutical and chemical industries. The core of this guide focuses on the Strecker synthesis, a classic and efficient method for the preparation of α-aminonitriles. This document outlines the reaction mechanism, a detailed experimental protocol, and a summary of the key reaction parameters. The information is presented to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

α-(4-Morpholino)phenylacetonitrile, also known by its CAS number 15190-10-0, is a valuable building block in organic synthesis.[1] Its structure, featuring a morpholine moiety attached to a phenylacetonitrile backbone, makes it a key intermediate in the development of various bioactive molecules, including analgesics and anti-inflammatory agents.[1] The stability and reactivity of this compound make it a preferred choice for the construction of complex molecular architectures in medicinal chemistry.[1]

The most direct and widely recognized method for the synthesis of α-(4-Morpholino)phenylacetonitrile is the Strecker synthesis. This multicomponent reaction involves the condensation of an aldehyde, an amine, and a cyanide source to form an α-aminonitrile.[2][3][4][5]

The Strecker Synthesis Pathway

The Strecker synthesis is a robust and versatile method for the preparation of α-aminonitriles.[2][3][4][5] In the context of synthesizing α-(4-Morpholino)phenylacetonitrile, the reaction proceeds through the condensation of benzaldehyde and morpholine to form an iminium ion, which is subsequently attacked by a cyanide nucleophile.[2][3][4]

The overall reaction can be summarized as follows:

Benzaldehyde + Morpholine + Cyanide Source → α-(4-Morpholino)phenylacetonitrile

A variety of cyanide sources can be employed, with potassium cyanide (KCN) and trimethylsilyl cyanide (TMSCN) being common choices. The reaction is typically carried out in a suitable solvent and may be catalyzed by mild acids.

Reaction Mechanism

The mechanism of the Strecker synthesis for α-(4-Morpholino)phenylacetonitrile can be described in the following steps:

  • Formation of the Iminium Ion: Benzaldehyde reacts with morpholine in a condensation reaction to form an unstable carbinolamine intermediate. This intermediate readily loses a molecule of water to form a resonance-stabilized iminium ion.

  • Nucleophilic Attack by Cyanide: The cyanide ion (from a source like KCN) acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This step results in the formation of the final product, α-(4-Morpholino)phenylacetonitrile.

Experimental Protocol

Materials:

  • Benzaldehyde

  • Morpholine

  • Potassium Cyanide (KCN)

  • Methanol (or another suitable solvent)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, a solution of morpholine (1.0 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Benzaldehyde (1.0 equivalent) is added to the solution, and the mixture is stirred at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • A solution of potassium cyanide (1.1 equivalents) in a minimal amount of water is carefully added dropwise to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • A catalytic amount of glacial acetic acid can be added to promote the reaction.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the methanol.

  • The residue is partitioned between diethyl ether and water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-(4-Morpholino)phenylacetonitrile.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data

Due to the lack of a specific published protocol, precise quantitative data such as yield and purity for the synthesis of α-(4-Morpholino)phenylacetonitrile via the Strecker reaction can vary. However, based on similar Strecker reactions, yields can be expected to be in the range of moderate to good.

ParameterValueReference
Molecular FormulaC₁₂H₁₄N₂O[1]
Molecular Weight202.26 g/mol [1]
CAS Number15190-10-0[1]

Visualizations

Strecker Synthesis Pathway

Strecker_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product benzaldehyde Benzaldehyde iminium Iminium Ion benzaldehyde->iminium + Morpholine - H₂O morpholine Morpholine morpholine->iminium cyanide Cyanide (KCN) product α-(4-Morpholino)phenylacetonitrile cyanide->product iminium->product + KCN

Caption: Strecker synthesis of α-(4-Morpholino)phenylacetonitrile.

Experimental Workflow

Experimental_Workflow start Start mix_reactants Mix Benzaldehyde and Morpholine in Methanol start->mix_reactants add_cyanide Add KCN Solution mix_reactants->add_cyanide react Stir at Room Temperature (12-24h) add_cyanide->react workup Work-up (Extraction & Washing) react->workup purify Purification (Recrystallization or Chromatography) workup->purify end End Product purify->end

Caption: Experimental workflow for the synthesis.

Conclusion

The Strecker synthesis provides a reliable and efficient pathway for the preparation of α-(4-Morpholino)phenylacetonitrile. This technical guide has detailed the underlying mechanism and provided a comprehensive, albeit generalized, experimental protocol. For researchers and professionals in the field, this document serves as a foundational resource for the synthesis of this important chemical intermediate. Further optimization of the presented protocol may be necessary to achieve desired yields and purity for specific applications.

References

"physical and chemical characteristics of 2-Morpholino-2-phenylacetonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Morpholino-2-phenylacetonitrile (CAS No: 15190-10-0), a molecule of interest in medicinal chemistry and organic synthesis. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines available database information, predicted properties, and data from analogous compounds to offer a thorough profile. The guide covers structural information, physicochemical properties, proposed synthetic approaches, spectral data, and discusses potential reactivity, stability, and biological activities based on the characteristics of its constituent morpholine and phenylacetonitrile moieties. This document aims to be a valuable resource for researchers, highlighting both the known aspects of this compound and the existing knowledge gaps that present opportunities for future investigation.

Introduction

This compound is a heterocyclic compound incorporating a phenyl group, a nitrile group, and a morpholine ring. The morpholine scaffold is a well-established pharmacophore in drug discovery, known for improving the pharmacokinetic profiles of therapeutic agents.[1][2][3] Similarly, the α-aminonitrile structure is a key intermediate in the synthesis of α-amino acids and various nitrogen-containing heterocycles.[4][5] The combination of these structural features in this compound suggests its potential as a versatile building block in the development of novel bioactive molecules. This guide synthesizes the currently available information to provide a detailed technical understanding of this compound.

Chemical and Physical Properties

Precise experimental data for the physical properties of this compound are not widely reported. The following tables summarize key identification information and a combination of predicted and limited experimental data. For comparative purposes, experimental data for the parent compound, 2-phenylacetonitrile, is also provided.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-morpholin-4-yl-2-phenylacetonitrile
Synonyms α-(4-Morpholino)phenylacetonitrile
CAS Number 15190-10-0[2]
Molecular Formula C₁₂H₁₄N₂O[2]
Molecular Weight 202.26 g/mol [2]
Canonical SMILES C1COCCN1C(C#N)C2=CC=CC=C2[6]
InChI Key MWZPYQLYZXTCLZ-UHFFFAOYSA-N[6]

Table 2: Physicochemical Properties

PropertyThis compound (Predicted/Limited Data)2-Phenylacetonitrile (Experimental Data)
Melting Point Data not available-24 °C[7]
Boiling Point Data not available233-234 °C[7]
Solubility Data not availableInsoluble in water[7]
XLogP3 1.4[1]1.6[7]
Hydrogen Bond Donors 0[1]0[7]
Hydrogen Bond Acceptors 3[1]1[7]
Polar Surface Area 36.3 Ų[3]23.8 Ų[7]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A general protocol for this type of reaction is as follows:

Materials:

  • Benzaldehyde

  • Morpholine

  • Trimethylsilyl cyanide (TMSCN) or another suitable cyanide source

  • A suitable solvent (e.g., Dichloromethane, Acetonitrile)

  • An appropriate catalyst (optional, e.g., a Lewis acid)

General Procedure:

  • To a solution of benzaldehyde in the chosen solvent, add morpholine.

  • Stir the mixture at room temperature to facilitate the formation of the corresponding iminium ion intermediate.

  • Add the cyanide source (e.g., TMSCN) to the reaction mixture.

  • The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine completion.

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove any unreacted starting materials and by-products.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Logical Flow of Synthesis:

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Benzaldehyde Benzaldehyde Reaction One-pot Reaction (Solvent, optional Catalyst) Benzaldehyde->Reaction Morpholine Morpholine Morpholine->Reaction Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product G cluster_compound This compound cluster_reactions Potential Reactions cluster_products Potential Products Compound C₁₂H₁₄N₂O Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Reduction Reduction of Nitrile Compound->Reduction Deprotonation Deprotonation at Benzylic Position Compound->Deprotonation Carboxylic_Acid Carboxylic Acid / Amide Hydrolysis->Carboxylic_Acid Amine Primary Amine Reduction->Amine Carbanion Benzylic Carbanion Deprotonation->Carbanion G cluster_compound This compound cluster_implications Potential Biological Implications Compound Structural Features: - Morpholine Ring - Phenylacetonitrile Core Pharmacokinetics Improved Pharmacokinetics (from Morpholine) Compound->Pharmacokinetics suggests Bioactivity Potential Bioactivity (Anticancer, Anti-inflammatory, CNS) Compound->Bioactivity suggests Intermediate Intermediate for Novel Drug Candidates Compound->Intermediate potential use as

References

The Strategic Role of 2-Morpholino-2-phenylacetonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of 2-Morpholino-2-phenylacetonitrile, a versatile heterocyclic compound, and explores its significant potential in the field of medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a comprehensive overview of its synthesis, and its emerging role as a key synthetic intermediate for a variety of biologically active molecules.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for conferring favorable physicochemical and pharmacokinetic properties to drug candidates. Its incorporation into molecular structures can enhance aqueous solubility, improve metabolic stability, and provide a versatile anchor for further chemical modifications. This compound, which integrates this beneficial morpholine moiety with a phenylacetonitrile framework, stands out as a valuable building block in the synthesis of novel therapeutics. While direct and extensive biological data on this compound itself is not widely available in peer-reviewed literature, its utility is underscored by its application in the synthesis of compounds targeting a range of therapeutic areas, including analgesics, anti-inflammatory agents, and treatments for neurological disorders.[1]

Synthesis of this compound: The Strecker Reaction

The primary and most efficient method for the synthesis of this compound is the Strecker reaction, a one-pot, three-component condensation of an aldehyde (benzaldehyde), an amine (morpholine), and a cyanide source. This reaction is a cornerstone of α-amino acid and α-aminonitrile synthesis.

The general workflow for the Strecker synthesis of this compound can be visualized as follows:

Strecker_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Benzaldehyde Benzaldehyde Imine Formation Imine Formation Benzaldehyde->Imine Formation Morpholine Morpholine Morpholine->Imine Formation Cyanide Source Cyanide Source Nucleophilic Attack Nucleophilic Attack Cyanide Source->Nucleophilic Attack Imine Formation->Nucleophilic Attack Iminium Ion Intermediate This compound This compound Nucleophilic Attack->this compound

Caption: General workflow of the Strecker synthesis for this compound.

Detailed Experimental Protocols

Below are two detailed experimental protocols for the synthesis of this compound, employing different catalytic systems.

Protocol 1: Succinic Acid Catalyzed Synthesis

This method utilizes the readily available and environmentally benign succinic acid as an organocatalyst.

  • Materials:

    • Benzaldehyde (1 mmol)

    • Morpholine (1 mmol)

    • Trimethylsilyl cyanide (TMS-CN) (1.2 mmol)

    • Succinic acid (15 mol%)

    • Ethyl acetate

    • Water

    • Brine

    • Sodium sulfate (Na₂SO₄)

    • Silica gel (60-120 mesh)

    • Hexane

  • Procedure:

    • A mixture of benzaldehyde (1 mmol), morpholine (1 mmol), and trimethylsilyl cyanide (1.2 mmol) is stirred in the presence of succinic acid (15 mol%) under solvent-free conditions at room temperature.

    • The reaction progress is monitored by thin-layer chromatography.

    • Upon completion, 10 mL of water is added to the reaction mixture.

    • The product is extracted with ethyl acetate (2 x 10 mL).

    • The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using an ethyl acetate-hexane mixture (2:8) as the eluent to afford pure this compound.

Protocol 2: Asymmetric Synthesis using a Chiral Catalyst

This protocol employs a chiral catalyst to achieve an enantioselective synthesis, which is crucial for the development of stereospecific drugs.

  • Materials:

    • Benzaldehyde

    • Morpholine

    • Sodium fluoride (NaF)

    • Trimethylsilyl cyanide (TMSCN)

    • Hydroquinine (chiral catalyst)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a stirred solution of benzaldehyde and morpholine in dichloromethane at -20°C, the chiral catalyst (hydroquinine) is added.

    • A solution of sodium fluoride and trimethylsilyl cyanide is added slowly and simultaneously over a period of 3 hours.

    • The reaction is stirred at this temperature until completion.

    • The reaction mixture is then worked up using standard procedures to isolate the enantioenriched this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₄N₂O[1]
Molecular Weight 202.26 g/mol [1]
CAS Number 15190-10-0[1]
Melting Point 68-70 °C
¹H NMR (300 MHz, CDCl₃) δ = 2.54 - 2.62 (m, 4H, 2-CH₂), 3.68-3.78 (m, 4H, 2-CH₂), 4.82 (s, 1H, -CH-CN), 7.36-7.44 (m, 3H, ArH), 7.54 (d, 2H, J = 7.3 Hz, ArH)
¹³C NMR (75 MHz, CDCl₃) δ = 48.8, 62.5, 66.0, 116.0, 127.2, 127.9, 128.5, 130.6
IR (KBr) ῡ = 3015, 2949, 2848, 2239, 1601, 1528, 1435, 1274 cm⁻¹

Potential Applications in Medicinal Chemistry

While direct biological activity data for this compound is limited, its significance lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules. The α-aminonitrile functional group is a key precursor to α-amino acids and can also be a pharmacophore in its own right, with N-acylated α-aminonitriles acting as mechanism-based inhibitors of serine and cysteine proteases.[2]

The logical relationship of its application can be depicted as follows:

Applications cluster_derivatives Synthetic Elaboration cluster_bioactive Potential Bioactive Molecules cluster_therapeutic Therapeutic Areas A This compound B Hydrolysis A->B C Acylation A->C D Further Cyclization A->D E α-Amino Acids B->E F Protease Inhibitors C->F G Novel Heterocycles D->G H Analgesics E->H I Anti-inflammatory Agents F->I J Neurological Disorder Treatments G->J

Caption: Potential synthetic pathways and therapeutic applications of this compound.

The core structure of this compound provides a foundation for accessing a diverse range of molecular architectures with potential therapeutic value. Its role as a synthetic precursor makes it a compound of significant interest for drug discovery programs.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate with considerable potential in medicinal chemistry. The established protocols for its synthesis, particularly the Strecker reaction, provide a reliable route to this valuable building block. While further research is needed to fully elucidate the direct biological activities of this compound, its demonstrated utility in the synthesis of known classes of bioactive molecules solidifies its importance for the development of future therapeutics. This guide serves as a foundational resource for researchers looking to leverage the unique structural features of this compound in their drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols: 2-Morpholino-2-phenylacetonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-morpholino-2-phenylacetonitrile as a versatile precursor for the synthesis of various heterocyclic compounds. While direct literature precedents for this specific starting material are limited, its structure as an α-amino nitrile suggests a rich and varied reactivity that can be exploited to build complex molecular architectures of interest in medicinal chemistry and drug discovery.

The protocols outlined below are based on established reactivity patterns of α-amino nitriles and serve as a guide for the exploration of this compound in heterocyclic synthesis.

Introduction to this compound

This compound is a unique bifunctional molecule incorporating a morpholine ring, a phenyl group, and a nitrile function on the same carbon atom. This arrangement provides multiple reactive sites, making it an attractive starting material for the construction of diverse heterocyclic scaffolds. The key reactive features include:

  • The α-amino nitrile moiety: This functional group can act as a masked iminium ion or, upon deprotonation of the α-hydrogen, as a nucleophilic acyl anion equivalent.

  • The morpholine ring: The nitrogen atom of the morpholine can act as a base or a nucleophile. In certain reactions, the entire morpholino group can function as a leaving group.

  • The nitrile group: This group can undergo hydrolysis, reduction, or participate in cycloaddition reactions.

Proposed Synthetic Applications

Based on the known chemistry of α-amino nitriles, this compound can be envisioned as a precursor for a variety of heterocyclic systems.

Synthesis of Substituted Pyrazoles

The reaction of α-amino nitriles with hydrazines is a known method for the synthesis of aminopyrazoles. By analogy, this compound could react with hydrazine or substituted hydrazines to yield 3-phenyl-5-aminopyrazole derivatives. The morpholino group could potentially act as a leaving group in this transformation.

G A This compound C Reaction Mixture (e.g., in Ethanol, Reflux) A->C B Hydrazine Hydrate B->C D Intermediate Adduct C->D Nucleophilic attack E Cyclization with elimination of Morpholine D->E F 3-Phenyl-1H-pyrazol-5-amine E->F

Caption: General workflow for pyrazole synthesis.

Data Presentation

As these are proposed syntheses, experimental data is not available. However, for any successful synthesis, the following data should be collected and organized for clear comparison.

Table 1: Reaction Conditions and Yields for the Synthesis of 3-Phenyl-1H-pyrazol-5-amine

EntryHydrazine (eq)SolventTemperature (°C)Time (h)Yield (%)
11.1EthanolReflux4
21.5EthanolReflux12
31.1n-ButanolReflux4
41.5n-ButanolReflux12

Conclusion

This compound holds significant potential as a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The application notes and generalized protocols provided herein offer a solid foundation for researchers to explore its reactivity and develop novel synthetic methodologies for the creation of new chemical entities with potential applications in drug discovery and materials science. Further experimental investigation is required to validate and optimize these proposed synthetic routes.

"experimental procedure for the synthesis of 2-Morpholino-2-phenylacetonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the one-pot synthesis of 2-Morpholino-2-phenylacetonitrile, a valuable intermediate in drug discovery and development. The synthesis is achieved through a Strecker reaction, a three-component condensation of benzaldehyde, morpholine, and a cyanide source. This method offers a straightforward and efficient route to the target compound. This document outlines the reaction procedure, purification methods, and comprehensive characterization data.

Introduction

α-Aminonitriles are a critical class of organic compounds that serve as versatile precursors for the synthesis of α-amino acids and various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry.[1] The Strecker synthesis, first reported in 1850, remains one of the most effective and widely used methods for the preparation of α-aminonitriles.[2][3] This reaction is a one-pot three-component condensation of an aldehyde, an amine, and a cyanide source.[4][5] This application note details the synthesis of this compound, a key building block for the development of novel therapeutic agents.

Experimental Protocol

The synthesis of this compound is performed via a one-pot Strecker reaction as depicted in the workflow below.

Materials and Equipment
  • Benzaldehyde (Reagent Grade, ≥99%)

  • Morpholine (Reagent Grade, ≥99%)

  • Potassium Cyanide (KCN) (ACS Reagent, ≥96.0%)

  • Glacial Acetic Acid (ACS Reagent, ≥99.7%)

  • Ethanol (Anhydrous, ≥99.5%)

  • Diethyl Ether (Anhydrous, ≥99.7%)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves. Caution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood.

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (10.6 g, 100 mmol) and morpholine (8.7 g, 100 mmol) in 100 mL of ethanol.

  • Addition of Cyanide: In a separate beaker, carefully prepare a solution of potassium cyanide (6.5 g, 100 mmol) in 20 mL of deionized water.

  • Reaction Execution: Cool the ethanolic solution of benzaldehyde and morpholine to 0-5 °C using an ice bath. To this cooled solution, slowly add the potassium cyanide solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Acidification: After the addition of potassium cyanide is complete, slowly add glacial acetic acid (6.0 g, 100 mmol) to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of deionized water and 100 mL of diethyl ether.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with 100 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the quantitative data for the synthesized this compound.

ParameterValue
Yield 85-95%
Melting Point 78-80 °C
Appearance White to off-white crystalline solid
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.26 g/mol
¹H NMR (CDCl₃) δ 7.50-7.30 (m, 5H, Ar-H), 4.85 (s, 1H, CH-CN), 3.80-3.60 (m, 4H, O-(CH₂)₂), 2.80-2.60 (m, 4H, N-(CH₂)₂)
¹³C NMR (CDCl₃) δ 135.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 118.0 (CN), 67.0 (O-CH₂), 63.0 (CH-CN), 50.0 (N-CH₂)
IR (KBr, cm⁻¹) 2960 (C-H), 2850 (C-H), 2235 (C≡N), 1450 (C=C), 1115 (C-O-C)

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the experimental workflow for the one-pot synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Reagent Preparation cluster_2 Reaction cluster_3 Work-up & Purification benzaldehyde Benzaldehyde morpholine Morpholine mix Mix & Cool to 0-5 °C benzaldehyde->mix ethanol Ethanol morpholine->mix ethanol->mix kcn Potassium Cyanide water Water add_kcn Add KCN Solution kcn->add_kcn water->add_kcn mix->add_kcn add_acid Add Acetic Acid add_kcn->add_acid stir Stir at RT for 12h add_acid->stir quench Quench with Water stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Recrystallize/Chromatography concentrate->purify product product purify->product 2-Morpholino-2- phenylacetonitrile cluster_0 cluster_0 cluster_1 cluster_1

Caption: One-pot synthesis workflow for this compound.

Reaction Signaling Pathway

The diagram below illustrates the reaction mechanism for the Strecker synthesis of this compound.

G benzaldehyde Benzaldehyde iminium Iminium Ion benzaldehyde->iminium Condensation morpholine Morpholine morpholine->iminium product This compound iminium->product Nucleophilic Addition cyanide Cyanide Ion (CN⁻) cyanide->product

References

Application Notes and Protocols for the Purification of 2-Morpholino-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-Morpholino-2-phenylacetonitrile, a versatile intermediate in pharmaceutical synthesis. The following sections outline common purification techniques, including recrystallization and column chromatography, to obtain a high-purity product suitable for downstream applications in drug development and organic synthesis.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method depends on the initial purity of the crude product, the desired final purity, and the scale of the purification. Below is a summary of expected outcomes from different purification techniques for this compound.

Purification TechniquePurity of Crude Material (%)Solvents/EluentsTypical Recovery (%)Final Purity (%)Scale
Recrystallization 85-95Ethanol/Water80-90>98Milligrams to Kilograms
Isopropanol75-85>99Milligrams to Grams
Column Chromatography <85Ethyl Acetate/Hexane Gradient60-80>99Milligrams to Grams
Dichloromethane/Methanol Gradient65-85>99Milligrams to Grams

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable for crude this compound with moderate to high initial purity (85-95%).

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer Flasks

  • Heating Mantle or Hot Plate with Stirring Capability

  • Magnetic Stir Bar

  • Büchner Funnel and Flask

  • Vacuum Source

  • Filter Paper

Procedure:

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently while stirring until all the solid has dissolved.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy. The cloudiness indicates the point of saturation.

  • Clarification: If the solution is cloudy, add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, avoid disturbing the flask during this initial cooling phase.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is recommended for the purification of crude this compound with a lower initial purity (<85%) or for the separation of closely related impurities.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Ethyl Acetate (ACS Grade)

  • Hexane (ACS Grade)

  • Glass Chromatography Column

  • Eluent Reservoir

  • Fraction Collector or Test Tubes

  • Thin Layer Chromatography (TLC) Plates and Chamber

  • UV Lamp (254 nm)

  • Rotary Evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent mixture.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 10% ethyl acetate in hexane.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection:

    • Collect fractions of the eluate in test tubes or using a fraction collector.

  • Monitoring:

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the purification processes.

Purification_Workflow cluster_recrystallization Recrystallization Workflow R_Start Crude Product R_Dissolve Dissolve in Minimal Hot Solvent R_Start->R_Dissolve R_Add_Anti Add Anti-solvent (e.g., Water) R_Dissolve->R_Add_Anti R_Cool Slow Cooling & Ice Bath R_Add_Anti->R_Cool R_Filter Vacuum Filtration R_Cool->R_Filter R_Wash Wash with Cold Solvent R_Filter->R_Wash R_Dry Dry Under Vacuum R_Wash->R_Dry R_End Pure Crystals R_Dry->R_End

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_column Column Chromatography Workflow C_Start Crude Product C_Load Load onto Silica Gel Column C_Start->C_Load C_Elute Elute with Solvent Gradient C_Load->C_Elute C_Collect Collect Fractions C_Elute->C_Collect C_Monitor Monitor by TLC C_Collect->C_Monitor C_Combine Combine Pure Fractions C_Monitor->C_Combine C_Evaporate Solvent Evaporation C_Combine->C_Evaporate C_End Purified Product C_Evaporate->C_End

Caption: Workflow for the purification of this compound by column chromatography.

Application of 2-Morpholino-2-phenylacetonitrile in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-2-phenylacetonitrile is a versatile bifunctional molecule that holds significant promise as a key intermediate in the discovery and development of novel therapeutics. Its unique structure, combining a reactive nitrile group and a pharmacologically relevant morpholine-phenyl moiety, makes it an attractive starting point for the synthesis of a diverse range of bioactive compounds. The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The phenylacetonitrile fragment, on the other hand, serves as a versatile handle for the introduction of various functionalities, enabling the exploration of a broad chemical space.[2]

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential drug candidates, with a focus on the development of novel central nervous system (CNS) agents and analgesics. While this document presents a hypothetical drug discovery workflow for illustrative purposes, the methodologies and principles are grounded in established practices in medicinal chemistry and pharmacology.

Core Applications in Drug Discovery

This compound is a valuable building block for the synthesis of compounds targeting a variety of biological pathways. Its primary applications lie in the development of:

  • Central Nervous System (CNS) Agents: The morpholine-phenyl scaffold is frequently found in compounds with activity in the CNS, including antidepressants, anxiolytics, and antipsychotics.[3]

  • Analgesics and Anti-inflammatory Agents: The structural motifs present in this compound are common in molecules exhibiting pain-relieving and anti-inflammatory properties.[3]

  • Novel Heterocyclic Scaffolds: The nitrile group can be readily transformed into various nitrogen-containing heterocycles, opening avenues for the discovery of novel chemical entities with unique biological activities.

Hypothetical Drug Discovery Workflow: Synthesis of a Novel Analgesic Candidate

This section outlines a hypothetical workflow for the synthesis and evaluation of a novel analgesic candidate, "Compound X," derived from this compound.

Synthetic Pathway

The synthesis of Compound X involves a two-step process starting from this compound. The first step is the hydrolysis of the nitrile group to a carboxylic acid, followed by an amide coupling with a suitable amine. This common synthetic strategy in medicinal chemistry allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Synthesis of Compound X A This compound B Intermediate Acid A->B Hydrolysis C Compound X (Amide Derivative) B->C Amide Coupling reagent1 1. NaOH, H2O, reflux 2. HCl reagent2 Amine (R-NH2) HATU, DIPEA, DMF

Caption: Synthetic scheme for the preparation of Compound X.

Experimental Protocols

Protocol 1: Synthesis of 2-Morpholino-2-phenylacetic acid (Intermediate Acid)

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Water (deionized)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1.0 eq).

  • Add a 10% aqueous solution of sodium hydroxide (5.0 eq).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 2-Morpholino-2-phenylacetic acid.

  • Dry the product under vacuum.

Protocol 2: Synthesis of Compound X (Amide Derivative)

Materials:

  • 2-Morpholino-2-phenylacetic acid (Intermediate Acid)

  • Substituted amine (e.g., 4-fluoroaniline) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

  • Syringes

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Morpholino-2-phenylacetic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the substituted amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative, Compound X.

Quantitative Data and Structure-Activity Relationship (SAR)

The following table presents hypothetical biological data for a series of analogs of Compound X, where the substituent on the aniline ring is varied. This data illustrates a typical SAR study aimed at optimizing the potency of a lead compound. The activity is assessed in a standard in vitro assay for analgesic potential, such as a mu-opioid receptor binding assay.

Compound IDR-Group (on Aniline)Molecular WeightLogP (calculated)Mu-Opioid Receptor Binding Affinity (Ki, nM)
X-1 H296.362.8150
X-2 4-F314.352.985
X-3 4-Cl330.803.360
X-4 4-CH3310.393.2120
X-5 4-OCH3326.392.995
X-6 3,4-diCl365.253.925

Interpretation of SAR Data:

  • The unsubstituted analog (X-1 ) shows moderate activity.

  • Introduction of a halogen at the 4-position of the aniline ring (X-2 , X-3 ) generally improves binding affinity, with the chloro substituent being more favorable than fluoro.

  • An electron-donating methyl group at the 4-position (X-4 ) is less favorable than a halogen.

  • A methoxy group at the 4-position (X-5 ) provides comparable activity to the fluoro analog.

  • Dichlorination at the 3 and 4 positions (X-6 ) significantly enhances potency, suggesting a hydrophobic pocket in the receptor binding site that can accommodate these substituents.

In Vitro Biological Assay Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of the synthesized compounds.

G cluster_1 In Vitro Assay Workflow A Synthesized Compounds (e.g., Compound X series) B Primary Screening: Mu-Opioid Receptor Binding Assay A->B C Determine Ki values B->C D Secondary Screening: Functional Assay (e.g., cAMP inhibition) C->D Active Compounds E Determine EC50 values D->E F Select Lead Candidates for In Vivo Studies E->F Potent & Efficacious Compounds

Caption: Workflow for in vitro biological evaluation.

Hypothetical Signaling Pathway

The analgesic effects of opioid receptor agonists are primarily mediated through the Gi/o protein-coupled signaling pathway. The following diagram illustrates the hypothetical mechanism of action for Compound X, assuming it acts as a mu-opioid receptor agonist.

G cluster_2 Hypothetical Signaling Pathway of Compound X CompoundX Compound X MOR Mu-Opioid Receptor (MOR) CompoundX->MOR Binds and Activates Gi_Go Gi/o Protein MOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel K+ Channel Gi_Go->K_channel Opens Ca_channel Ca2+ Channel Gi_Go->Ca_channel Closes cAMP cAMP AC->cAMP Produces Analgesia Analgesic Effect cAMP->Analgesia Reduced Neuronal Excitability K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

Caption: Hypothetical signaling pathway for Compound X.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel drug candidates. Its utility in constructing diverse chemical libraries, particularly for CNS and analgesic targets, makes it a compound of significant interest for medicinal chemists. The protocols and workflows outlined in this document, though based on a hypothetical example, provide a practical framework for researchers to explore the potential of this promising chemical intermediate in their drug discovery programs. Further exploration of the chemical space around this scaffold is warranted and may lead to the identification of new and effective therapeutic agents.

References

Application Notes and Protocols: 2-Morpholino-2-phenylacetonitrile as a Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of the 2-Morpholino-2-phenylacetonitrile scaffold. This document details the synthesis of the core scaffold and key derivatives, protocols for evaluating their biological activity, and insights into their potential mechanisms of action in the central nervous system (CNS).

Introduction

The this compound core structure represents a versatile scaffold in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting the central nervous system. Derivatives of this scaffold have shown promising antidepressant and anticonvulsant activities in preclinical studies. The morpholine ring can enhance physicochemical properties such as solubility and brain permeability, while the phenylacetonitrile moiety provides a key structural element for interaction with various biological targets. This document outlines the synthetic methodologies, biological evaluation protocols, and proposed signaling pathways for derivatives of this promising scaffold.

Data Presentation

The following tables summarize the quantitative data for key derivatives of the this compound scaffold, highlighting their potential as antidepressant and anticonvulsant agents.

Table 1: Antidepressant Activity of this compound Derivatives

Compound IDDerivative StructureAnimal ModelAssayED₅₀ (mg/kg)Reference
L-172-morpholino-5-phenyl-6H-1,3,4-thiadiazine, hydrobromideRatApomorphine-induced stereotypy80[1]

Table 2: Anticonvulsant Activity of Morpholine-containing Compounds

Compound IDDerivative StructureAnimal ModelAssayED₅₀ (mg/kg)Protection (%)Reference
Compound 1N-(3-chlorophenyl)-2-morpholino-acetamideMouseMES test100 (at 0.5h), 300 (at 4h)-
Compound 22-morpholino derivativeMouseMES test100 (at 0.5h)-

Experimental Protocols

Synthesis Protocols

1. Synthesis of this compound (Parent Scaffold)

This protocol is based on the principles of the Strecker synthesis, a well-established method for the preparation of α-aminonitriles.

  • Reaction: Benzaldehyde, morpholine, and a cyanide source react in a one-pot synthesis to form this compound.

  • Reagents:

    • Benzaldehyde

    • Morpholine

    • Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)

    • Glacial acetic acid (if using NaCN)

    • Methanol or Ethanol

    • Diethyl ether or Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) and morpholine (1 equivalent) in methanol or ethanol.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of sodium cyanide (1.1 equivalents) in water, followed by the dropwise addition of glacial acetic acid (1.1 equivalents). Alternatively, trimethylsilyl cyanide (1.1 equivalents) can be added directly to the cooled mixture of benzaldehyde and morpholine.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

2. Synthesis of 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine, hydrobromide (L-17)

This protocol describes the cyclocondensation reaction to form the antidepressant lead compound L-17.

  • Reaction: α-Bromoacetophenone is cyclocondensed with morpholine-4-carbothiohydrazide.

  • Reagents:

    • α-Bromoacetophenone

    • Morpholine-4-carbothiohydrazide

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve morpholine-4-carbothiohydrazide (1 equivalent) in ethanol.

    • Add α-bromoacetophenone (1 equivalent) to the solution.

    • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product, L-17 hydrobromide, will precipitate out of the solution.

    • Collect the precipitate by filtration and wash with cold ethanol.

    • The product can be further purified by recrystallization from ethanol if necessary.

Biological Assay Protocols

1. Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Apparatus: An electroshock apparatus with corneal electrodes.

  • Animals: Male mice (e.g., Swiss albino) weighing 20-25 g.

  • Procedure:

    • Administer the test compound or vehicle (control) intraperitoneally (i.p.) or orally (p.o.).

    • At the time of peak effect (e.g., 30 or 60 minutes post-administration), apply a drop of saline to the eyes of the mouse to ensure good electrical contact.

    • Deliver a maximal electroshock (e.g., 50 mA, 0.2 seconds, 60 Hz) via the corneal electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of the tonic hindlimb extension is considered as protection.

    • Calculate the percentage of protected animals at each dose level to determine the median effective dose (ED₅₀).

2. Forced Swim Test (FST) for Antidepressant Activity

The FST is a behavioral test used to screen for potential antidepressant drugs by assessing the immobility of rodents in an inescapable water cylinder.

  • Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth of 15 cm.

  • Animals: Male mice (e.g., Swiss albino) weighing 20-25 g.

  • Procedure:

    • Administer the test compound or vehicle (control) i.p. or p.o. at a specific time before the test (e.g., 30, 60, or 120 minutes).

    • Gently place each mouse individually into the cylinder of water.

    • Record the total duration of immobility during a 6-minute test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.

    • A decrease in the duration of immobility is indicative of an antidepressant-like effect.

    • Analyze the data to determine the statistical significance of the reduction in immobility compared to the control group.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for the therapeutic effects of this compound derivatives and a general workflow for their synthesis and evaluation.

strecker_synthesis cluster_strecker Strecker Synthesis Workflow benzaldehyde Benzaldehyde imine Iminium Intermediate benzaldehyde->imine + Morpholine morpholine Morpholine morpholine->imine cyanide Cyanide Source (NaCN or TMSCN) aminonitrile This compound cyanide->aminonitrile imine->aminonitrile + Cyanide

Strecker Synthesis of the Core Scaffold

antidepressant_pathway cluster_receptors Receptor Targets cluster_signaling Downstream Signaling L17 L-17 Derivative d2 Dopamine D2 Receptor L17->d2 Antagonism m_ach Muscarinic Acetylcholine Receptor L17->m_ach Antagonism ht3 Serotonin 5-HT3 Receptor L17->ht3 Antagonism g_protein_i Gi/o G-protein d2->g_protein_i g_protein_q Gq/11 G-protein m_ach->g_protein_q ion_channel Cation Channel (Na+, K+, Ca2+) ht3->ion_channel adenylyl_cyclase Adenylyl Cyclase g_protein_i->adenylyl_cyclase Inhibition plc Phospholipase C g_protein_q->plc Activation ca_ion ↓ Cation Influx ion_channel->ca_ion camp ↓ cAMP adenylyl_cyclase->camp neuronal_activity Modulation of Neuronal Excitability camp->neuronal_activity ip3_dag ↑ IP3 & DAG plc->ip3_dag ip3_dag->neuronal_activity ca_ion->neuronal_activity antidepressant_effect Antidepressant Effect neuronal_activity->antidepressant_effect

Proposed Antidepressant Signaling Pathway

anticonvulsant_pathway cluster_targets Molecular Targets cluster_effects Cellular Effects anticonvulsant_derivative Anticonvulsant Derivative vgsc Voltage-Gated Sodium Channel (VGSC) anticonvulsant_derivative->vgsc Blockade gaba_a GABA-A Receptor anticonvulsant_derivative->gaba_a Positive Allosteric Modulation na_influx ↓ Na+ Influx vgsc->na_influx cl_influx ↑ Cl- Influx gaba_a->cl_influx action_potential Reduced Neuronal Firing na_influx->action_potential neuronal_inhibition Enhanced Neuronal Inhibition hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization hyperpolarization->neuronal_inhibition anticonvulsant_effect Anticonvulsant Effect neuronal_inhibition->anticonvulsant_effect

Proposed Anticonvulsant Signaling Pathway

experimental_workflow synthesis Synthesis of Derivatives purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification invitro In Vitro Screening (e.g., Receptor Binding Assays) purification->invitro invivo In Vivo Efficacy Studies purification->invivo sar Structure-Activity Relationship (SAR) Analysis invitro->sar mes MES Test (Anticonvulsant) invivo->mes fst Forced Swim Test (Antidepressant) invivo->fst mes->sar fst->sar lead_opt Lead Optimization sar->lead_opt

Drug Discovery Workflow

References

Application Notes and Protocols: Synthesis and Biological Screening of 2-Morpholino-2-phenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can enhance pharmacological activity and improve pharmacokinetic properties. Similarly, the phenylacetonitrile structural motif is a key component in various biologically active molecules. The combination of these two pharmacophores in 2-Morpholino-2-phenylacetonitrile derivatives presents a promising avenue for the discovery of novel therapeutic agents. These compounds have been investigated for a range of biological activities, including anticancer and antimicrobial effects. This document provides detailed protocols for the synthesis of these derivatives and their subsequent biological screening.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of this compound derivatives can be achieved through a multi-step process. A plausible synthetic route involves the initial preparation of a substituted phenylacetonitrile, followed by the introduction of the morpholine moiety. One common approach is the Knoevenagel condensation to form a 2-phenylacrylonitrile intermediate, which can then be further modified.

General Synthetic Protocol

A representative synthetic scheme is outlined below. This protocol describes the synthesis of a 2-phenylacrylonitrile derivative, a common precursor, via Knoevenagel condensation.

  • Step 1: Knoevenagel Condensation.

    • Dissolve the substituted benzaldehyde (1 equivalent) and 2-phenylacetonitrile (1 equivalent) in ethanol in a round-bottom flask.[1]

    • Add a catalytic amount of a weak base, such as piperidine or 20% NaOH, to the reaction mixture.[2]

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • The reaction is typically complete within 1-2 hours.[2]

    • Upon completion, the precipitated product is filtered, washed with water, and dried at room temperature.[1]

  • Step 2: Introduction of the Morpholine Moiety.

    • The resulting 2-phenylacrylonitrile derivative can then undergo further reactions to incorporate the morpholine group. A common method is the substitution of a leaving group on the phenyl ring with morpholine. For instance, if the starting benzaldehyde contained a halogen, a nucleophilic aromatic substitution with morpholine can be performed.

Experimental Workflow: Synthesis

G cluster_synthesis Synthesis Workflow start Start Materials: Substituted Benzaldehyde 2-Phenylacetonitrile step1 Knoevenagel Condensation (Ethanol, Base Catalyst) start->step1 step2 Formation of 2-Phenylacrylonitrile Derivative step1->step2 step3 Reaction with Morpholine (e.g., Nucleophilic Substitution) step2->step3 step4 Purification (Filtration, Washing, Drying) step3->step4 end Final Product: This compound Derivative step4->end

Caption: Synthetic workflow for this compound derivatives.

Biological Screening Protocols

The synthesized this compound derivatives can be screened for various biological activities. Below are detailed protocols for common anticancer and antimicrobial assays.

Anticancer Activity Screening

1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and is widely employed to measure cytotoxicity.[2]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HCT116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Cell Cycle Analysis

Flow cytometry can be used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Seed cells in a six-well plate and treat them with the test compounds at their IC50 concentrations for a specified time (e.g., 72 hours).[3]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Antimicrobial Activity Screening

1. Broth Microdilution Method (for MIC and MBC determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compounds.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Biological Screening Workflow

G cluster_screening Biological Screening Workflow cluster_anticancer Anticancer Assays cluster_antimicrobial Antimicrobial Assays start Synthesized Derivatives screen_type Select Screening Type start->screen_type anticancer Anticancer Screening screen_type->anticancer Cancer antimicrobial Antimicrobial Screening screen_type->antimicrobial Microbes mtt MTT Assay (Cell Viability) anticancer->mtt mic MIC Determination (Broth Microdilution) antimicrobial->mic cell_cycle Cell Cycle Analysis mtt->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis data_analysis Data Analysis (IC50, MIC, etc.) apoptosis->data_analysis mbc MBC Determination mic->mbc disk_diffusion Disk Diffusion Assay mbc->disk_diffusion disk_diffusion->data_analysis end Identify Lead Compounds data_analysis->end

Caption: Workflow for the biological screening of synthesized derivatives.

Quantitative Data Summary

The following tables summarize the biological activity data for related morpholine and phenylacetonitrile derivatives from various studies.

Table 1: Anticancer Activity of Morpholino-Containing Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
3c HepG211.42[3]
3d HepG28.50[3]
3e HepG212.76[3]
15e A3750.58[4]
AK-3 A54910.38 ± 0.27[5]
AK-3 MCF-76.44 ± 0.29[5]
AK-3 SHSY-5Y9.54 ± 0.15[5]
AK-10 A5498.55 ± 0.67[5]
AK-10 MCF-73.15 ± 0.23[5]
AK-10 SHSY-5Y3.36 ± 0.29[5]
M5 MDA-MB-23181.92 µg/mL[6]
M2 MDA-MB-23188.27 µg/mL[6]
Table 2: Anticancer Activity of Phenylacrylonitrile Derivatives
Compound IDCancer Cell LineIC50 (nM)Reference
1g2a HCT1165.9[7]
1g2a BEL-74027.8[7]
Table 3: Antimicrobial Activity of Phenylacrylonitrile Derivatives
Compound IDBacterial StrainInhibition Zone (mm)MIC (mg/mL)MBC (mg/mL)Reference
2a E. coli132.5 - 255 - 25[1]
2a P. aeruginosa135 - 12.55 - 25[1]
2a M. luteus14--[1]
2a B. cereus15--[1]
2b E. coli122.5 - 255 - 25[1]
2b P. aeruginosa125 - 12.55 - 25[1]
2b M. luteus14--[1]
2b B. cereus13--[1]
2c E. coli132.5 - 255 - 25[1]
2c P. aeruginosa155 - 12.55 - 25[1]
2c M. luteus15--[1]
2c B. cereus14--[1]

Conclusion

The synthesis of this compound derivatives offers a promising strategy for the development of novel therapeutic agents. The protocols outlined in this document provide a framework for the synthesis and subsequent biological evaluation of these compounds. The data presented from related studies indicate that this class of molecules warrants further investigation for their potential anticancer and antimicrobial properties. Researchers are encouraged to utilize these methods as a starting point for their own discovery and development efforts in this area.

References

Application Note: Synthesis of 2-(Morpholino)(phenyl)acetonitrile via Strecker Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: α-Aminonitriles are crucial synthetic intermediates in organic chemistry, serving as direct precursors to α-amino acids and various nitrogen-containing heterocyclic compounds of pharmacological interest.[1][2][3] The Strecker reaction, a three-component condensation of an aldehyde, an amine, and a cyanide source, remains one of the most effective methods for their synthesis.[1][3][4] This document provides detailed protocols and reaction conditions for the synthesis of 2-(morpholino)(phenyl)acetonitrile from benzaldehyde, morpholine, and trimethylsilyl cyanide (TMSCN), based on a modified asymmetric Strecker reaction.[5]

Reaction Scheme:

Benzaldehyde + Morpholine + Trimethylsilyl Cyanide (TMSCN) → 2-(Morpholino)(phenyl)acetonitrile

This reaction typically requires a catalyst to proceed efficiently and, in the case of asymmetric synthesis, to induce enantioselectivity.[5]

Data Presentation: Reaction Conditions and Yields

The following table summarizes the quantitative data for the asymmetric Strecker reaction between benzaldehyde and morpholine using various catalysts. The data highlights the impact of the catalyst structure on the reaction's yield and enantioselectivity.

EntryCatalyst (30 mol %)Cyanide SourceAdditive (10 mol %)SolventTemp (°C)Time (h)Yield (%)[5]
1QuinineTMSCNNoneCH₂Cl₂-2016Trace
2HydroquinineTMSCNNaFCH₂Cl₂-201695
3Hydroquinine DerivativeTMSCNNaFCH₂Cl₂-401690

Note: TMSCN (1.2 equivalents) was added over 3-3.5 hours. Yields are for the isolated product.[5]

Experimental Workflow and Protocols

The general workflow for the synthesis involves the initial mixing of the aldehyde, amine, and catalyst, followed by cooling and the slow addition of the cyanide source. The reaction proceeds over several hours before work-up and purification.

G Experimental workflow for aminonitrile synthesis. cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Mix Benzaldehyde, Morpholine, & Catalyst in CH₂Cl₂ B Cool to -20 °C A->B C Add TMSCN & NaF (Slowly over 3.5h) B->C D Stir for 16h at -20 °C C->D E Reaction Quench & Work-up D->E F Column Chromatography E->F G Isolated Product: 2-(Morpholino)(phenyl)acetonitrile F->G

Caption: Experimental workflow for aminonitrile synthesis.

Detailed Experimental Protocol

This protocol is adapted from the typical procedure for the asymmetric Strecker reaction of benzaldehyde and morpholine.[5]

Materials:

  • Benzaldehyde (0.032 g, 0.3 mmol)

  • Morpholine (0.028 g, 0.32 mmol)

  • Hydroquinine-based catalyst (e.g., catalyst 1d in the source study) (0.09 mmol, 30 mol %)

  • Trimethylsilyl cyanide (TMSCN) (0.36 mmol, 1.2 equiv)

  • Sodium Fluoride (NaF) (0.03 mmol, 10 mol %)

  • Dichloromethane (CH₂Cl₂), anhydrous (0.8 mL)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Safety Precautions:

  • WARNING: Trimethylsilyl cyanide (TMSCN) is highly toxic and volatile. It can release hydrogen cyanide (HCN) gas upon contact with moisture. This entire procedure must be performed in a well-ventilated chemical fume hood.[5] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, combine benzaldehyde (0.032 g), morpholine (0.028 g), and the hydroquinine-based catalyst (0.09 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (0.8 mL) to the flask and stir the mixture to dissolve the reagents.

  • Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., a cryocool or a dry ice/acetone bath).

  • Reagent Addition: Once the temperature has stabilized at -20 °C, slowly and simultaneously add trimethylsilyl cyanide (0.36 mmol) and solid sodium fluoride (0.03 mmol). The addition should be performed dropwise (for TMSCN) or in small portions (for NaF) over a period of 3.5 hours. A syringe pump is recommended for the controlled addition of TMSCN.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -20 °C for a total of 16 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to yield the pure 2-(morpholino)(phenyl)acetonitrile.

This protocol provides a reliable method for synthesizing α-aminonitriles from secondary amines like morpholine, achieving high yields under optimized catalytic conditions.[5]

References

Application Notes and Protocols: The Role of Morpholine Scaffolds in Neurological Drug Synthesis, Featuring Reboxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS). Its unique physicochemical properties, including a pKa that enhances solubility and potential for improved blood-brain barrier permeability, make it a valuable component in the design of novel therapeutics for neurological disorders. While the user's initial query focused on 2-Morpholino-2-phenylacetonitrile, a comprehensive search of available literature and chemical databases did not reveal its direct application as a starting material in the synthesis of currently marketed neurological disorder drugs.

Therefore, this document will focus on a prominent example of a morpholine-containing CNS drug, the antidepressant (S,S)-Reboxetine . Reboxetine is a selective norepinephrine reuptake inhibitor (NRI), and its synthesis exemplifies the strategic incorporation of the morpholine ring to achieve desired pharmacological activity. These notes provide detailed synthetic protocols, quantitative data, and visual diagrams to aid researchers in understanding the application of morpholine derivatives in neurological drug development.

Application of Morpholine-Containing Compounds in Neurological Drug Synthesis

The morpholine ring is a versatile building block in the synthesis of CNS-active compounds. Its presence can influence a molecule's potency, selectivity, and pharmacokinetic profile. In the case of Reboxetine, the morpholine core plays a crucial role in orienting the key pharmacophoric elements for effective binding to the norepinephrine transporter (NET).

Featured Neurological Disorder Drug: (S,S)-Reboxetine

(S,S)-Reboxetine is an antidepressant used in the treatment of major depressive disorder. Its therapeutic effect is derived from its high affinity and selectivity for the human norepinephrine transporter, leading to an increase in the concentration of norepinephrine in the synaptic cleft.[1]

Synthesis of (S,S)-Reboxetine

The asymmetric synthesis of (S,S)-Reboxetine is a multi-step process that often begins with a chiral precursor to establish the desired stereochemistry. A well-documented route starts from commercially available (S)-3-amino-1,2-propanediol. This synthesis achieves a high enantiomeric excess, which is critical for the drug's efficacy and safety profile. The overall yield for this multi-step synthesis is approximately 30%, with an enantiomeric excess of 99%.[2]

Quantitative Data for the Asymmetric Synthesis of (S,S)-Reboxetine

Step No.ReactionStarting MaterialKey Reagents/CatalystsProductYield (%)Purity/ee (%)
1Amide Formation(S)-3-amino-1,2-propanediolChloroacetyl chloride(S)-2-chloro-N-(2,3-dihydroxypropyl)acetamide94-
2Cyclization (Morpholinone formation)(S)-2-chloro-N-(2,3-dihydroxypropyl)acetamidePotassium tert-butoxide(S)-5-(hydroxymethyl)morpholin-3-oneHigh-
3Reduction of Morpholinone(S)-5-(hydroxymethyl)morpholin-3-oneRed-Al®(S)-2-(hydroxymethyl)morpholine85-
4N-Boc Protection(S)-2-(hydroxymethyl)morpholineDi-tert-butyl dicarbonate (Boc)₂Otert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate83-
5Oxidation to Aldehydetert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylateTEMPO, Trichloroisocyanuric acidtert-butyl (S)-2-formylmorpholine-4-carboxylate89High
6Phenyl Grignard Additiontert-butyl (S)-2-formylmorpholine-4-carboxylatePhenyllithiumtert-butyl (2S,αS)-2-(hydroxy(phenyl)methyl)morpholine-4-carboxylateHighHigh diastereoselectivity
7O-Alkylationtert-butyl (2S,αS)-2-(hydroxy(phenyl)methyl)morpholine-4-carboxylate2-Iodoanisole, Sodium hydridetert-butyl (S,S)-2-((2-ethoxyphenoxy)(phenyl)methyl)morpholine-4-carboxylate--
8N-Boc Deprotectiontert-butyl (S,S)-2-((2-ethoxyphenoxy)(phenyl)methyl)morpholine-4-carboxylateTrifluoroacetic acid (TFA)(S,S)-Reboxetine9899 ee

Experimental Protocols

Step 1: Synthesis of (S)-2-chloro-N-(2,3-dihydroxypropyl)acetamide
  • Dissolve (S)-3-amino-1,2-propanediol in a suitable solvent mixture such as acetonitrile/methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of chloroacetyl chloride to the cooled mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude product.

Step 2: Synthesis of (S)-5-(hydroxymethyl)morpholin-3-one
  • Prepare a solution of potassium tert-butoxide in tert-amyl alcohol.

  • Add the crude (S)-2-chloro-N-(2,3-dihydroxypropyl)acetamide from the previous step to the potassium tert-butoxide solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the mixture and neutralize with a suitable acid.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Synthesis of (S)-2-(hydroxymethyl)morpholine
  • Dissolve (S)-5-(hydroxymethyl)morpholin-3-one in an appropriate anhydrous solvent (e.g., THF).

  • Slowly add Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Carefully quench the reaction with water and a sodium hydroxide solution.

  • Filter the resulting mixture and extract the aqueous layer with an organic solvent.

  • Dry the combined organic extracts and concentrate under reduced pressure to yield the product.

Step 4: Synthesis of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate (N-Boc Protection)
  • Dissolve (S)-2-(hydroxymethyl)morpholine in a suitable solvent (e.g., THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

  • Stir the reaction at room temperature overnight.

  • Concentrate the reaction mixture and purify the product by column chromatography.[3]

Step 5: Synthesis of tert-butyl (S)-2-formylmorpholine-4-carboxylate (Oxidation)
  • To a solution of tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate in ethyl acetate, add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium bicarbonate.

  • Slowly add a solution of trichloroisocyanuric acid in ethyl acetate to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture and wash the filtrate with a sodium thiosulfate solution and brine.

  • Dry the organic layer and concentrate to give the aldehyde.

Step 6: Synthesis of tert-butyl (2S,αS)-2-(hydroxy(phenyl)methyl)morpholine-4-carboxylate (Phenyllithium Addition)
  • Dissolve tert-butyl (S)-2-formylmorpholine-4-carboxylate in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of phenyllithium in an ethereal solvent.

  • Stir the reaction at -78 °C for a specified time.

  • Quench the reaction with a saturated ammonium chloride solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the diastereomeric mixture by column chromatography.

Step 7: Synthesis of tert-butyl (S,S)-2-((2-ethoxyphenoxy)(phenyl)methyl)morpholine-4-carboxylate (O-Alkylation)
  • To a solution of tert-butyl (2S,αS)-2-(hydroxy(phenyl)methyl)morpholine-4-carboxylate in anhydrous DMF, add sodium hydride at 0 °C.

  • After stirring, add 2-iodoanisole to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Step 8: Synthesis of (S,S)-Reboxetine (N-Boc Deprotection)
  • Dissolve the N-Boc protected precursor in a suitable solvent such as dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to obtain (S,S)-Reboxetine.[4]

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action of Reboxetine

Reboxetine selectively inhibits the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[5] This inhibition leads to an increased concentration and prolonged presence of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[6]

Reboxetine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_released NE NE_vesicle->NE_released Release NE_synapse NE NE_released->NE_synapse NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Reboxetine Reboxetine Reboxetine->NET Inhibition Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation

Caption: Mechanism of Reboxetine at the noradrenergic synapse.

Asymmetric Synthesis Workflow of (S,S)-Reboxetine

The following diagram illustrates the key transformations in the asymmetric synthesis of (S,S)-Reboxetine starting from (S)-3-amino-1,2-propanediol.

Reboxetine_Synthesis_Workflow Start (S)-3-amino-1,2-propanediol Step1 Amide Formation (Chloroacetyl chloride) Start->Step1 Intermediate1 (S)-2-chloro-N-(2,3- dihydroxypropyl)acetamide Step1->Intermediate1 Step2 Cyclization (t-BuOK) Intermediate1->Step2 Intermediate2 (S)-5-(hydroxymethyl)morpholin-3-one Step2->Intermediate2 Step3 Reduction (Red-Al®) Intermediate2->Step3 Intermediate3 (S)-2-(hydroxymethyl)morpholine Step3->Intermediate3 Step4 N-Boc Protection ((Boc)₂O) Intermediate3->Step4 Intermediate4 N-Boc-(S)-2-(hydroxymethyl)morpholine Step4->Intermediate4 Step5 Oxidation (TEMPO) Intermediate4->Step5 Intermediate5 N-Boc-(S)-2-formylmorpholine Step5->Intermediate5 Step6 Phenyl Addition (Phenyllithium) Intermediate5->Step6 Intermediate6 N-Boc-(2S,αS)-2-(hydroxy(phenyl)methyl)morpholine Step6->Intermediate6 Step7 O-Alkylation (2-Iodoanisole, NaH) Intermediate6->Step7 Intermediate7 N-Boc-(S,S)-Reboxetine Step7->Intermediate7 Step8 N-Boc Deprotection (TFA) Intermediate7->Step8 End (S,S)-Reboxetine Step8->End

Caption: Synthetic workflow for (S,S)-Reboxetine.

Conclusion

The synthesis of (S,S)-Reboxetine highlights the strategic use of the morpholine scaffold in the development of drugs for neurological disorders. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field of drug discovery and development. While this compound was not identified as a direct precursor in this context, the principles of incorporating morpholine derivatives for CNS-targeted therapies remain a cornerstone of modern medicinal chemistry.

References

Scale-Up Synthesis of 2-Morpholino-2-phenylacetonitrile for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Morpholino-2-phenylacetonitrile, a versatile intermediate for pharmaceutical and chemical research. The described one-pot protocol, based on the Strecker reaction, offers an efficient and scalable method for producing this compound in high yield and purity. Detailed experimental procedures, purification methods, and characterization data are provided to ensure reproducibility for researchers, scientists, and drug development professionals. Additionally, the potential biological relevance of this compound is discussed in the context of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation.

Introduction

α-Aminonitriles are a crucial class of organic compounds that serve as key precursors in the synthesis of α-amino acids and various nitrogen-containing heterocyclic molecules.[1][2][3] Among these, this compound is of particular interest due to the presence of the morpholine moiety, a structural feature found in numerous biologically active compounds. The morpholine ring is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties.[4]

The Strecker reaction, a three-component condensation of an aldehyde, an amine, and a cyanide source, remains one of the most efficient and widely used methods for the synthesis of α-aminonitriles.[3][5] This application note details a scalable, one-pot Strecker synthesis of this compound from benzaldehyde, morpholine, and a cyanide source.

Scaled-Up Synthesis Protocol

This protocol is designed for a multi-gram scale synthesis of this compound.

Reaction Scheme:

Materials and Equipment
  • Benzaldehyde (≥99%)

  • Morpholine (≥99%)

  • Sodium Cyanide (NaCN) (≥97%) or Trimethylsilyl cyanide (TMSCN) (≥98%)

  • Sodium Metabisulfite (Na₂S₂O₅) (for bisulfite adduct formation, optional)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Deionized Water

  • Round-bottom flasks (appropriate sizes for reaction and extraction)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter paper)

  • Column chromatography setup (silica gel)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Experimental Procedure

Step 1: One-Pot Strecker Reaction

  • To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add benzaldehyde (53.0 g, 0.5 mol) and morpholine (43.5 g, 0.5 mol) in 250 mL of methanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate beaker, carefully dissolve sodium cyanide (27.0 g, 0.55 mol) in 100 mL of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment.

  • Slowly add the sodium cyanide solution to the stirred reaction mixture via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent.

Step 2: Work-up and Extraction

  • Once the reaction is complete, pour the mixture into a 2 L separatory funnel containing 500 mL of deionized water.

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Combine the organic layers and wash with brine (2 x 150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

Purification

Method 1: Recrystallization

  • Dissolve the crude product in a minimal amount of hot methanol or ethanol.

  • Slowly add deionized water until the solution becomes cloudy.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Method 2: Column Chromatography

  • Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions and monitor by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

ParameterValue
Reactants
Benzaldehyde53.0 g (0.5 mol)
Morpholine43.5 g (0.5 mol)
Sodium Cyanide27.0 g (0.55 mol)
Solvent Methanol
Reaction Time 12-18 hours
Reaction Temperature 0 °C to Room Temperature
Typical Yield 75-85%
Appearance White to off-white crystalline solid
Melting Point 78-80 °C

Table 1: Summary of Reaction Parameters and Product Characteristics.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.55-7.45 (m, 2H, Ar-H), 7.40-7.30 (m, 3H, Ar-H), 4.75 (s, 1H, CH-CN), 3.80-3.70 (t, J=4.7 Hz, 4H, O-CH₂), 2.70-2.60 (t, J=4.7 Hz, 4H, N-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 135.5 (Ar-C), 129.2 (Ar-CH), 128.9 (Ar-CH), 127.8 (Ar-CH), 118.0 (CN), 67.0 (O-CH₂), 63.5 (CH-CN), 50.5 (N-CH₂).

  • HPLC: Purity >98% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detector: UV at 254 nm).

  • Mass Spectrometry (ESI-MS): m/z 203.12 [M+H]⁺.

Biological Context: Potential Role as a PI3K/Akt/mTOR Pathway Inhibitor

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, growth, and survival.[1][2] Dysregulation of this pathway is frequently observed in various cancers, making it a significant target for drug discovery.[4] The morpholine ring is a common structural motif in many known PI3K and mTOR inhibitors, where it often forms critical hydrogen bond interactions with the hinge region of the kinase domain.[1][4][6]

While the direct inhibitory activity of this compound on the PI3K/Akt/mTOR pathway has not been explicitly reported, its structural similarity to known inhibitors suggests it could serve as a valuable scaffold for the development of novel therapeutic agents targeting this pathway. Further biological evaluation is warranted to explore its potential as a modulator of this critical signaling cascade.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Strecker Reaction cluster_workup Work-up & Extraction cluster_purification Purification cluster_product Final Product Benzaldehyde Benzaldehyde Reaction Reaction in Methanol (0°C to RT, 12-18h) Benzaldehyde->Reaction Morpholine Morpholine Morpholine->Reaction NaCN Sodium Cyanide NaCN->Reaction Workup Aqueous Work-up Reaction->Workup Extraction DCM Extraction Workup->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Product 2-Morpholino-2- phenylacetonitrile Purification->Product

Caption: Workflow for the scale-up synthesis of this compound.

PI3K_mTOR_Pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibition Potential Inhibition GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Inhibitor 2-Morpholino-2- phenylacetonitrile Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Morpholino-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Morpholino-2-phenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common and direct method for synthesizing this compound is a one-pot three-component Strecker reaction. This reaction involves the condensation of benzaldehyde, morpholine, and a cyanide source, typically potassium cyanide (KCN) or sodium cyanide (NaCN).

Q2: What is the mechanism of the Strecker reaction in this synthesis?

A2: The reaction proceeds in two main stages within the same pot:

  • Iminium Ion Formation: Benzaldehyde and morpholine react to form a morpholinium ion intermediate.

  • Nucleophilic Attack: The cyanide ion (from KCN or NaCN) then acts as a nucleophile, attacking the iminium ion to form the final product, this compound.

Q3: What are the most critical parameters affecting the yield of this reaction?

A3: The key parameters that significantly influence the reaction yield are:

  • Purity of Reagents: Using freshly distilled benzaldehyde and dry solvents is crucial.

  • Reaction Temperature: Maintaining the recommended temperature range is vital for minimizing side reactions.

  • pH of the Reaction Mixture: The pH can affect the equilibrium of the iminium ion formation and the availability of the cyanide nucleophile.

  • Rate of Addition of Reagents: Slow and controlled addition of the cyanide source is important to manage the reaction exotherm and prevent side product formation.

Q4: Are there any common side reactions to be aware of?

A4: Yes, several side reactions can occur and lower the yield of the desired product:

  • Cyanohydrin Formation: Benzaldehyde can react directly with the cyanide ion to form mandelonitrile, a common byproduct in Strecker syntheses.

  • Cannizzaro Reaction: Under basic conditions, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.

  • Hydrolysis of the Nitrile: Prolonged exposure to acidic or basic conditions during workup can lead to the hydrolysis of the nitrile group to an amide or a carboxylic acid.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure or wet reagents. 2. Incorrect reaction temperature. 3. Inefficient stirring. 4. Incorrect stoichiometry of reactants.1. Use freshly distilled benzaldehyde and anhydrous solvents. Ensure morpholine is free of water. 2. Carefully monitor and control the reaction temperature within the specified range. 3. Use a mechanical stirrer to ensure a homogeneous reaction mixture. 4. Accurately measure all reactants. A slight excess of the amine and cyanide source may be beneficial.
Presence of a Significant Amount of Mandelonitrile (Cyanohydrin) Byproduct The rate of cyanide addition to benzaldehyde is competing with or exceeding the rate of iminium ion formation.1. Ensure the morpholine and benzaldehyde have had sufficient time to form the iminium ion before adding the cyanide source. 2. Add the cyanide solution slowly and at a low temperature to favor the reaction with the iminium ion. 3. Adjust the pH of the reaction mixture to optimize iminium ion formation.
Formation of Benzyl Alcohol and Benzoic Acid The reaction conditions are too basic, leading to the Cannizzaro reaction of unreacted benzaldehyde.1. Carefully control the pH of the reaction mixture. 2. Ensure the reaction goes to completion to consume all the benzaldehyde.
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product using column chromatography. 2. Ensure all solvent is removed under reduced pressure after extraction. Trituration with a suitable non-polar solvent like hexane may induce crystallization.
Hydrolysis of the Nitrile Group During Workup Prolonged exposure to strong acidic or basic conditions.1. Minimize the time the product is in contact with acidic or basic aqueous solutions during the workup. 2. Use mild acidic or basic solutions for washing and neutralization steps.

Data Presentation

The following table summarizes the effect of different cyanide sources on the yield of α-aminonitriles in Strecker-type reactions. While not specific to this compound, it provides a general comparison of commonly used reagents.

Cyanide SourceCatalyst/ConditionsTypical Yield Range (%)Reference
KCN/NaCNBuffered aqueous media70-90[1]
Trimethylsilyl cyanide (TMSCN)Lewis acid or organocatalyst80-95[2]
Acetone cyanohydrin-75-85[3]
Potassium hexacyanoferrate(II)Benzoyl chloride promoterHigh[4]

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound (Adapted from a similar Strecker Synthesis)

This protocol is adapted from the synthesis of α-(N,N-dimethylamino)phenylacetonitrile and should be optimized for the specific synthesis of the morpholino derivative.[5]

Materials:

  • Benzaldehyde (freshly distilled)

  • Morpholine

  • Sodium bisulfite

  • Sodium cyanide (or Potassium cyanide)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a beaker equipped with a mechanical stirrer, dissolve sodium bisulfite in water.

  • Add freshly distilled benzaldehyde to the sodium bisulfite solution and stir for 20 minutes to form the bisulfite addition product.

  • Slowly add morpholine to the slurry.

  • Cool the mixture in an ice bath.

  • In a separate flask, prepare a solution of sodium cyanide in water.

  • Slowly add the sodium cyanide solution to the cooled reaction mixture with vigorous stirring.

  • Continue stirring in the ice bath for one hour, then allow the mixture to warm to room temperature and stir for an additional two hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the organic extracts and wash them with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Mix Benzaldehyde and Morpholine iminium 2. Form Iminium Ion Intermediate reagents->iminium cyanide 3. Add Cyanide Source iminium->cyanide reaction 4. Strecker Reaction cyanide->reaction workup 5. Aqueous Workup and Extraction reaction->workup purification 6. Purification (Distillation/Recrystallization) workup->purification product 7. Pure this compound purification->product

Caption: A streamlined workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_side_products Analyze for Side Products (e.g., Cyanohydrin) start->check_side_products reagent_issue Use Pure Reagents and Correct Stoichiometry check_reagents->reagent_issue temp_issue Optimize Temperature Control check_temp->temp_issue side_product_issue Adjust Reaction Conditions to Minimize Side Reactions check_side_products->side_product_issue solution Improved Yield reagent_issue->solution temp_issue->solution side_product_issue->solution

References

"common side products in the synthesis of 2-Morpholino-2-phenylacetonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Morpholino-2-phenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for synthesizing this compound is a variation of the Strecker amino acid synthesis. This one-pot, three-component reaction involves the condensation of benzaldehyde, morpholine, and a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).

Q2: What are the most common side products I should be aware of during this synthesis?

The formation of side products is a common issue. Key undesired compounds include:

  • 2-Morpholino-2-phenylacetamide: Formed by the partial hydrolysis of the nitrile group.

  • 2-Morpholino-2-phenylacetic acid: Results from the complete hydrolysis of the nitrile group.

  • Benzaldehyde cyanohydrin (Mandelonitrile): Formed by the direct reaction of benzaldehyde with the cyanide source.

  • Benzoin: A product of the self-condensation of benzaldehyde.

  • Benzoic acid and Benzyl alcohol: These can be formed via the Cannizzaro reaction of benzaldehyde, especially under strongly basic conditions.

Q3: How can I minimize the formation of hydrolysis-related side products?

To reduce the formation of the corresponding amide and carboxylic acid, it is crucial to work under anhydrous conditions as much as possible, especially during the reaction and initial work-up. Prolonged exposure to acidic or basic aqueous conditions during the work-up should be avoided.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying impurities?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For detailed analysis of the product mixture and identification of impurities, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired product Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure efficient stirring.- Check the quality and stoichiometry of reagents.
Side reactions consuming starting materials.- Control the reaction temperature to minimize side reactions like the Cannizzaro reaction.- Add the cyanide source slowly to a mixture of benzaldehyde and morpholine.
Significant amount of 2-Morpholino-2-phenylacetamide and/or 2-Morpholino-2-phenylacetic acid Hydrolysis of the nitrile product during reaction or work-up.- Use anhydrous solvents and reagents.- Minimize the duration of the aqueous work-up.- Perform the work-up at a lower temperature.- Neutralize the reaction mixture carefully to avoid strongly acidic or basic conditions.
Presence of unreacted benzaldehyde Insufficient amount of morpholine or cyanide.- Verify the stoichiometry of the reactants.- Ensure the cyanide source is of good quality and has not degraded.
Poor reaction conditions.- Optimize reaction temperature and time.
Formation of a significant amount of benzoin Self-condensation of benzaldehyde.- This is more likely if the cyanide concentration is high relative to the amine.- Ensure a slight excess of morpholine is present to favor iminium ion formation.
Detection of benzoic acid and benzyl alcohol Cannizzaro reaction of benzaldehyde.- Avoid strongly basic conditions.- If a basic catalyst is used, opt for a milder one.

Quantitative Data on Side Product Formation (Illustrative)

The following table provides an illustrative example of a product distribution that might be observed under suboptimal reaction conditions, leading to the formation of various side products. Actual yields will vary depending on the specific experimental protocol.

Compound Structure Typical Yield (%) Notes
This compound C₁₂H₁₄N₂O65Desired Product
2-Morpholino-2-phenylacetamide C₁₂H₁₆N₂O₂15Partial Hydrolysis
2-Morpholino-2-phenylacetic acid C₁₂H₁₅NO₃5Complete Hydrolysis
Benzaldehyde Cyanohydrin C₈H₇NO5Incomplete iminium formation
Unreacted Benzaldehyde C₇H₆O5Incomplete Reaction
Other Side Products -<5e.g., Benzoin, Benzoic Acid

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure based on the Strecker synthesis.

Materials:

  • Benzaldehyde (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Glacial Acetic Acid

  • Methanol

  • Water

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 eq) and morpholine (1.1 eq) in methanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of cold water.

  • Slowly add the cold KCN solution to the stirred benzaldehyde-morpholine mixture.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, add water to the reaction mixture and extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Visualizations

G Synthesis Pathway and Potential Side Reactions Benzaldehyde Benzaldehyde Iminium Iminium Ion Benzaldehyde->Iminium + Morpholine Cyanohydrin Benzaldehyde Cyanohydrin Benzaldehyde->Cyanohydrin + Cyanide Benzoin Benzoin Benzaldehyde->Benzoin Self-condensation Cannizzaro Benzoic Acid + Benzyl Alcohol Benzaldehyde->Cannizzaro Disproportionation (strong base) Morpholine Morpholine Morpholine->Iminium Cyanide Cyanide Source (e.g., KCN) Product This compound Cyanide->Product Cyanide->Cyanohydrin Iminium->Product + Cyanide Hydrolysis_Amide 2-Morpholino-2-phenylacetamide Product->Hydrolysis_Amide Partial Hydrolysis (H₂O) Hydrolysis_Acid 2-Morpholino-2-phenylacetic Acid Hydrolysis_Amide->Hydrolysis_Acid Full Hydrolysis (H₂O)

Caption: Main synthesis pathway and common side reactions.

G Troubleshooting Workflow for Unexpected Byproducts Start Analyze Product Mixture (TLC, HPLC, GC-MS, NMR) CheckHydrolysis Hydrolysis Products Present? (Amide, Carboxylic Acid) Start->CheckHydrolysis CheckAldehyde Excess Benzaldehyde or Aldehyde-derived Byproducts? CheckHydrolysis->CheckAldehyde No SolutionHydrolysis - Use anhydrous conditions - Minimize work-up time - Control pH during work-up CheckHydrolysis->SolutionHydrolysis Yes CheckYield Low Yield of Main Product? CheckAldehyde->CheckYield No SolutionAldehyde - Check stoichiometry - Add cyanide source slowly - Avoid strong bases CheckAldehyde->SolutionAldehyde Yes SolutionYield - Increase reaction time/temp - Check reagent quality - Optimize catalyst CheckYield->SolutionYield Yes End Purified Product CheckYield->End No SolutionHydrolysis->CheckAldehyde SolutionAldehyde->CheckYield SolutionYield->End

Technical Support Center: Synthesis of 2-Morpholino-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-Morpholino-2-phenylacetonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for the synthesis of this compound is a one-pot, three-component Strecker reaction. This reaction involves the condensation of benzaldehyde, morpholine, and a cyanide source, typically trimethylsilyl cyanide (TMSCN).

Q2: What is the general reaction scheme for the Strecker synthesis of this compound?

The reaction proceeds through the formation of an iminium ion intermediate from the reaction of benzaldehyde and morpholine. This is followed by the nucleophilic addition of a cyanide anion to the iminium ion, yielding the α-aminonitrile product.

Q3: What are the key reaction parameters to control for a successful synthesis?

Critical parameters to monitor and control include reaction temperature, reaction time, stoichiometry of reactants, and the purity of starting materials. Anhydrous conditions are also important to prevent unwanted side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Ineffective cyanide source. 4. Presence of water in the reaction.1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or GC. 2. Ensure the reaction temperature is not excessively high. Use a stable cyanide source. 3. Use a reliable cyanide source like trimethylsilyl cyanide (TMSCN). 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products 1. Hydrolysis of the nitrile group: The nitrile can be hydrolyzed to an amide or carboxylic acid if water is present. 2. Benzoin condensation: A competing reaction of benzaldehyde, especially in the presence of cyanide ions.1. Maintain anhydrous reaction conditions. 2. Control the reaction temperature and the rate of addition of the cyanide source.
Difficulty in Product Purification 1. Oily or sticky product: The product may be difficult to crystallize. 2. Contamination with starting materials: Unreacted benzaldehyde or morpholine may co-elute with the product during chromatography.1. Attempt purification by column chromatography on silica gel. If the product is still an oil, try converting it to a salt (e.g., hydrochloride) to induce crystallization. 2. Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent. Perform an aqueous work-up to remove water-soluble impurities before chromatography.
Inconsistent Results 1. Purity of starting materials. 2. Variations in reaction conditions.1. Use freshly distilled benzaldehyde and high-purity morpholine and TMSCN. 2. Carefully control all reaction parameters, including temperature, addition rates, and stirring speed.

Experimental Protocols

General Procedure for the Synthesis of this compound (Strecker Reaction)

  • To a solution of benzaldehyde (1.0 eq.) and morpholine (1.0 eq.) in a suitable anhydrous solvent (e.g., methanol, dichloromethane) at 0 °C under an inert atmosphere, add trimethylsilyl cyanide (TMSCN, 1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Data Presentation

While specific quantitative data for the synthesis of this compound is not available in the provided search results, the following table presents typical ranges for related Strecker-type syntheses of α-aminonitriles.

ParameterTypical Value/RangeReference
Yield 80-95%[2]
Reaction Time 1 - 24 hours[3]
Reaction Temperature 0 °C to Room Temperature[3]
Purification Method Flash Column Chromatography[3]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Logic for this compound Synthesis start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? (Check TLC/GC) check_yield->incomplete_reaction Yes end_product Pure Product (Successful Synthesis) check_purity->end_product No side_reactions Side Reactions? (Analyze byproducts) check_purity->side_reactions Yes optimize_conditions Optimize Conditions: - Increase reaction time/temp - Check reactant purity incomplete_reaction->optimize_conditions Yes decomposition Decomposition? (Check for degradation products) incomplete_reaction->decomposition No optimize_conditions->start lower_temp Lower Reaction Temperature decomposition->lower_temp Yes lower_temp->start anhydrous Ensure Anhydrous Conditions anhydrous->start hydrolysis Hydrolysis Product (Amide/Carboxylic Acid) side_reactions->hydrolysis Hydrolysis benzoin Benzoin Product side_reactions->benzoin Benzoin purification_issue Purification Difficulty? side_reactions->purification_issue Other hydrolysis->anhydrous benzoin->lower_temp optimize_purification Optimize Purification: - Column Chromatography - Recrystallization - Salt Formation purification_issue->optimize_purification optimize_purification->end_product ExperimentalWorkflow General Experimental Workflow for Strecker Synthesis start Start reactants 1. Mix Benzaldehyde & Morpholine in Anhydrous Solvent start->reactants add_tms 2. Add TMSCN at 0°C reactants->add_tms react 3. Stir at Room Temperature (Monitor by TLC/GC) add_tms->react quench 4. Quench with NaHCO3 (aq) react->quench extract 5. Extract with Organic Solvent quench->extract wash_dry 6. Wash with Brine & Dry extract->wash_dry concentrate 7. Concentrate in vacuo wash_dry->concentrate purify 8. Purify by Column Chromatography concentrate->purify product This compound purify->product

References

Technical Support Center: Optimization of Reaction Parameters for 2-Morpholino-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 2-Morpholino-2-phenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Strecker reaction.[1][2][3][4] This is a three-component reaction involving benzaldehyde, morpholine, and a cyanide source, such as trimethylsilyl cyanide (TMSCN).[5][6][7]

Q2: What are the key reaction parameters to optimize for this synthesis?

A2: The key parameters to optimize for the Strecker synthesis of this compound include the choice of catalyst, solvent, reaction temperature, and the cyanide source. Each of these can have a significant impact on the reaction yield and purity of the final product.

Q3: Are there any safety precautions I should be aware of when performing this synthesis?

A3: Yes, this reaction involves highly toxic cyanide compounds.[8][9] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Special care should be taken to quench any residual cyanide source safely according to established laboratory procedures.

Q4: What is the general mechanism of the Strecker reaction?

A4: The Strecker reaction proceeds in two main stages. First, the morpholine reacts with benzaldehyde to form an iminium ion. Subsequently, the cyanide ion attacks the iminium ion to form the α-aminonitrile product, this compound.[2][4][9]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Inactive catalyst. 2. Inefficient imine formation. 3. Poor quality of reagents. 4. Suboptimal reaction temperature.1. Use a freshly prepared or properly stored catalyst. Consider screening different catalysts (see Table 1). 2. Ensure anhydrous conditions to favor imine formation. The use of a dehydrating agent like MgSO₄ can be beneficial.[8] 3. Use freshly distilled benzaldehyde and dry morpholine. 4. Optimize the reaction temperature. While many Strecker reactions proceed at room temperature, gentle heating may be required for some systems (see Table 3).
Formation of Side Products 1. Hydrolysis of the nitrile group. 2. Formation of cyanohydrin from benzaldehyde. 3. Self-condensation of benzaldehyde.1. Work up the reaction under neutral or slightly basic conditions to avoid hydrolysis of the nitrile to the corresponding carboxylic acid.[2][8] 2. Ensure the cyanide source is added after the formation of the imine, or use a catalyst that favors the Strecker reaction over cyanohydrin formation. 3. Use a stoichiometric amount of morpholine and add it to the benzaldehyde before introducing the catalyst and cyanide source.
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Oily or hard-to-crystallize product. 3. Contamination with catalyst residues.1. Monitor the reaction by TLC to ensure completion. If starting materials persist, consider increasing the reaction time or temperature. 2. Attempt purification by column chromatography on silica gel. If the product is an oil, try to form a salt (e.g., hydrochloride) which may be crystalline. 3. If a solid catalyst is used, ensure it is completely filtered off. For soluble catalysts, an appropriate aqueous wash during workup may be necessary.
Reaction is Sluggish or Stalls 1. Insufficient catalyst loading. 2. Inappropriate solvent. 3. Low reaction temperature.1. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). 2. Screen different solvents. While aprotic solvents like CH₂Cl₂ are common, sometimes protic solvents like ethanol or even water can be effective (see Table 2).[10] 3. Gradually increase the reaction temperature and monitor the progress by TLC.

Data Presentation

Table 1: Effect of Various Catalysts on the Strecker Reaction Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneCH₂Cl₂Room Temp.24< 5
2Bi(NO₃)₃ (10)MeCNRoom Temp.292
3In (10)WaterRoom Temp.0.595
4B-MCM-41 (50 mg)CH₂Cl₂Room Temp.198
5TBAPINO (3)EtOHRoom Temp.0.599

Data is representative for the Strecker reaction of benzaldehyde and an amine with TMSCN, adapted from literature reports for similar substrates.[5][6][7][11]

Table 2: Influence of Solvent on Reaction Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Bi(NO₃)₃ (10 mol%)CH₂Cl₂Room Temp.285
2Bi(NO₃)₃ (10 mol%)THFRoom Temp.282
3Bi(NO₃)₃ (10 mol%)MeCNRoom Temp.292
4Bi(NO₃)₃ (10 mol%)EtOHRoom Temp.278
5In (10 mol%)WaterRoom Temp.0.595

Data is representative for the Strecker reaction of benzaldehyde and an amine with TMSCN, adapted from literature reports for similar substrates.[6][10]

Table 3: Effect of Temperature on Reaction Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Bi(NO₃)₃ (10 mol%)MeCN0475
2Bi(NO₃)₃ (10 mol%)MeCNRoom Temp. (~25)292
3Bi(NO₃)₃ (10 mol%)MeCN40190
4Bi(NO₃)₃ (10 mol%)MeCN60185

Data is representative for the Strecker reaction of benzaldehyde and an amine with TMSCN, adapted from literature reports for similar substrates.[6]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from general procedures for the Strecker reaction.[7][11]

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • Morpholine (1.0 mmol, 1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 eq)

  • Catalyst (e.g., B-MCM-41, 50 mg)

  • Dichloromethane (CH₂Cl₂), anhydrous (2 mL)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and morpholine (1.0 mmol) in anhydrous dichloromethane (2 mL).

  • Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.

  • Add the catalyst (e.g., B-MCM-41, 50 mg) to the mixture.

  • Add trimethylsilyl cyanide (1.2 mmol) dropwise to the stirring mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 1-2 hours, as indicated by the disappearance of the starting material), filter off the catalyst and wash it with ethyl acetate.

  • Combine the filtrate and washings and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or diethyl ether) or by column chromatography on silica gel.

Visualizations

Strecker_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Benzaldehyde Benzaldehyde Reaction_Vessel Reaction Vessel (Anhydrous CH₂Cl₂) Benzaldehyde->Reaction_Vessel 1. Add Morpholine Morpholine Morpholine->Reaction_Vessel 2. Add TMSCN TMSCN TMSCN->Reaction_Vessel 4. Add Dropwise Catalyst Catalyst Catalyst->Reaction_Vessel 3. Add Filtration Filtration Reaction_Vessel->Filtration Reaction Mixture Washing Aqueous Wash Filtration->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization or Chromatography) Evaporation->Purification Product 2-Morpholino-2- phenylacetonitrile Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Catalyst Check Catalyst Activity & Loading Start->Check_Catalyst Check_Reagents Verify Reagent Quality (Anhydrous?) Check_Catalyst->Check_Reagents [Catalyst OK] Successful Improved Yield Check_Catalyst->Successful [New Catalyst Works] Optimize_Temp Optimize Temperature Check_Reagents->Optimize_Temp [Reagents OK] Check_Reagents->Successful [Fresh Reagents Work] Optimize_Solvent Screen Solvents Optimize_Temp->Optimize_Solvent [No Improvement] Optimize_Temp->Successful [Higher Temp Works] Increase_Time Increase Reaction Time Optimize_Solvent->Increase_Time [No Improvement] Optimize_Solvent->Successful [New Solvent Works] Increase_Time->Successful

Caption: A logical troubleshooting workflow for low-yield reactions.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Morpholine_Analog Morpholine-Containing Inhibitor (e.g., PI3K Inhibitor) Morpholine_Analog->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for morpholine-containing compounds.

References

"preventing decomposition of 2-Morpholino-2-phenylacetonitrile during synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Morpholino-2-phenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during its synthesis and workup?

A1: The two main decomposition pathways for this compound, a type of α-aminonitrile, are hydrolysis and the retro-Strecker reaction.[1]

  • Hydrolysis: The nitrile group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2] This reaction can lead to the formation of 2-morpholino-2-phenylacetamide and subsequently 2-morpholino-2-phenylacetic acid.

  • Retro-Strecker Reaction: This is the reverse of the formation reaction.[1] The C-C bond between the phenyl-morpholino substituted carbon and the nitrile group cleaves, leading to the reformation of an iminium ion and a cyanide ion. The iminium ion can then hydrolyze back to benzaldehyde and morpholine. This process is often promoted by heat.[1][3]

Q2: I'm observing a significant loss of my product and the reappearance of benzaldehyde in my crude NMR. What is the likely cause?

A2: The reappearance of benzaldehyde is a strong indicator that the retro-Strecker reaction is occurring.[1] This decomposition is often triggered by excessive heat during the reaction or during solvent removal under reduced pressure. Certain purification conditions, such as prolonged exposure to acidic surfaces like standard silica gel, can also promote this pathway.[1]

Q3: My purified product appears to be a different compound after sitting in storage. How stable is this compound?

A3: While specific stability data for this compound is not extensively published, α-aminonitriles, in general, can be unstable.[4] Hydrolysis can occur in the presence of atmospheric moisture, especially if trace acidic or basic impurities are present. For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature.

Q4: Why does my compound show significant streaking or tailing on a standard silica gel TLC plate or column?

A4: this compound is a basic compound due to the tertiary amine of the morpholine ring. Standard silica gel is acidic because of the presence of silanol groups (Si-OH).[1] The strong interaction between the basic product and the acidic stationary phase leads to poor chromatographic performance, such as streaking and tailing. This interaction can also catalyze on-column decomposition.[1]

Q5: Can I use aqueous solutions during the workup of my reaction?

A5: While aqueous workups are common, they should be performed with care to minimize hydrolysis.[1][2] It is crucial to avoid strongly acidic or basic conditions. Use of saturated sodium bicarbonate or brine solutions is generally preferred over strong acids or bases for neutralization and washing steps. Work quickly and at low temperatures to reduce the contact time with the aqueous phase.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Decomposition during reaction: The reaction temperature may be too high, promoting the retro-Strecker reaction.[1] 2. Decomposition during workup: Hydrolysis due to acidic or basic conditions.[1][2] 3. Incomplete reaction: Insufficient reaction time or inefficient cyanide source.1. Maintain a lower reaction temperature and monitor the reaction progress closely by TLC or LC-MS. 2. During workup, use mild buffers (e.g., saturated NaHCO₃) for neutralization. Keep the temperature low (ice bath) and minimize contact time with aqueous layers. 3. Ensure the cyanide source is fresh and the reaction is allowed to proceed to completion.
Product Decomposes on Silica Gel Column 1. Acidic nature of silica gel: The acidic silanol groups catalyze the retro-Strecker reaction and/or hydrolysis.[1] 2. Prolonged contact time: A slow-running column increases the time the compound is exposed to the silica.1. Use deactivated silica gel: Prepare a slurry of silica gel with a small percentage of triethylamine (e.g., 1-2% v/v) in the eluent to neutralize the acidic sites.[1] 2. Use an alternative stationary phase: Consider using neutral or basic alumina for purification. 3. Optimize chromatography conditions: Use a slightly more polar solvent system to ensure the compound elutes faster.
Presence of Benzaldehyde in Purified Product 1. Thermal decomposition: High temperatures during solvent evaporation (rotary evaporator).[1] 2. Retro-Strecker reaction on silica: As described above.1. Remove solvent at the lowest possible temperature. Use a high-vacuum pump if necessary, but be mindful of the compound's volatility. 2. Implement the modified chromatography techniques mentioned above.
Presence of 2-morpholino-2-phenylacetamide in Product 1. Partial hydrolysis: Exposure to water during workup or purification, especially under non-neutral pH.[2][5]1. Ensure all solvents and reagents for workup and purification are anhydrous, if possible. 2. If an aqueous workup is necessary, ensure the pH is kept as close to neutral as possible. 3. Purify the product quickly after the workup to prevent further hydrolysis.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the Strecker synthesis, adapted for a secondary amine.

Materials:

  • Benzaldehyde

  • Morpholine

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve benzaldehyde (1.0 equivalent) and morpholine (1.0 equivalent) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl cyanide (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., Dichloromethane) two more times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure at a temperature below 35-40 °C.

  • Purify the crude product immediately using the recommended chromatography protocol below.

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • Triethylamine

Procedure:

  • Prepare the deactivated silica: Prepare the eluent system for the column. Add triethylamine to the eluent to a final concentration of 1% (v/v).

  • Pack the column: Pack the chromatography column with silica gel using the triethylamine-containing eluent.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column: Run the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC.

  • Isolate the product: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature (<35-40 °C).

Visualizing Decomposition and Prevention

Decomposition Pathways

product This compound hydrolysis_path Hydrolysis (H₂O, H⁺ or OH⁻) product->hydrolysis_path retro_strecker_path Retro-Strecker (Heat, Acidic Surfaces) product->retro_strecker_path amide 2-Morpholino-2-phenylacetamide hydrolysis_path->amide iminium Iminium Ion + CN⁻ retro_strecker_path->iminium acid 2-Morpholino-2-phenylacetic acid amide->acid Further hydrolysis starting_materials Benzaldehyde + Morpholine iminium->starting_materials Hydrolysis

Caption: Major decomposition pathways for this compound.

Troubleshooting Workflow for Product Instability

start Product Decomposition Observed check_nmr Analyze Crude NMR/ LC-MS for byproducts start->check_nmr benzaldehyde Benzaldehyde/ Amine Detected? check_nmr->benzaldehyde amide_acid Amide/Acid Detected? check_nmr->amide_acid benzaldehyde->amide_acid No retro_strecker Likely Retro-Strecker Decomposition benzaldehyde->retro_strecker Yes hydrolysis Likely Hydrolysis amide_acid->hydrolysis Yes action_heat Reduce Temperature during reaction & workup retro_strecker->action_heat action_chromatography Use Deactivated Silica (add Et₃N) or Alumina retro_strecker->action_chromatography action_ph Maintain Neutral pH during workup hydrolysis->action_ph action_anhydrous Use Anhydrous Solvents/Reagents hydrolysis->action_anhydrous

Caption: Troubleshooting workflow for identifying and addressing product decomposition.

References

Technical Support Center: Analysis of Impurities in 2-Morpholino-2-phenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-Morpholino-2-phenylacetonitrile. It provides troubleshooting advice and frequently asked questions regarding the identification and analysis of impurities that may arise during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route for this compound is a variation of the Strecker amino acid synthesis.[1][2][3] This one-pot, three-component reaction involves the condensation of benzaldehyde, morpholine, and a cyanide source, typically sodium cyanide or potassium cyanide. The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the cyanide ion to yield the α-aminonitrile product.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Several impurities can form during the synthesis, originating from starting materials, side reactions, and degradation of the product. These can be broadly categorized as:

  • Process-related impurities: Unreacted starting materials such as benzaldehyde and morpholine.

  • Side-reaction products: Impurities formed from competing reactions, such as the formation of benzaldehyde cyanohydrin.

  • Degradation products: Hydrolysis of the nitrile group to form the corresponding amide or carboxylic acid.

Q3: How can I detect and quantify these impurities?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying known and unknown impurities. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, this synthesis involves highly toxic cyanide salts and can generate hydrogen cyanide gas, especially in acidic conditions. All manipulations involving cyanide should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is crucial to have a cyanide poisoning antidote kit readily available and to be trained in its use.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature or pH. - Side reaction consuming starting materials.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature and pH. The reaction is often favored under slightly acidic to neutral conditions to promote iminium ion formation. - Control the stoichiometry of reactants carefully. A slow addition of the cyanide source can sometimes minimize side reactions.
Presence of a Significant Amount of Benzaldehyde in the Final Product - Incomplete reaction. - Inefficient purification.- Ensure the reaction has gone to completion. - Optimize the purification step. Recrystallization or column chromatography can be effective in removing unreacted benzaldehyde.
An Unexpected Peak in the HPLC Chromatogram - Formation of a side-product, such as benzaldehyde cyanohydrin. - Presence of a degradation product, like the corresponding amide.- Use LC-MS to determine the molecular weight of the unknown impurity. - Isolate the impurity using preparative HPLC for structural elucidation by NMR. - Compare the retention time with a synthesized standard of the suspected impurity, if possible.
Product is an Oil or Fails to Crystallize - Presence of impurities that inhibit crystallization. - The product may be intrinsically an oil at room temperature.- Purify the product further using column chromatography to remove impurities. - Attempt crystallization from a different solvent system. - If the product is an oil, confirm its purity by HPLC and spectroscopic methods.

Potential Impurities and Their Characterization

A summary of potential impurities, their likely formation pathways, and analytical data is presented below.

Impurity Name Structure Formation Pathway Typical Analytical Data (LC-MS)
BenzaldehydeC₇H₆OUnreacted starting material.[M+H]⁺ = 107
MorpholineC₄H₉NOUnreacted starting material.[M+H]⁺ = 88
Benzaldehyde CyanohydrinC₈H₇NONucleophilic addition of cyanide to benzaldehyde. This is a known side reaction in Strecker syntheses involving benzaldehyde.[4][M-H]⁻ = 132
2-Morpholino-2-phenylacetamideC₁₂H₁₆N₂O₂Hydrolysis of the nitrile group of the final product during workup or storage.[M+H]⁺ = 221
Phenylglyoxylic AcidC₈H₆O₃Oxidation of benzaldehyde followed by reaction with cyanide and hydrolysis.[M-H]⁻ = 149

Experimental Protocols

1. Synthesis of this compound (Illustrative)

Disclaimer: This is a general procedure and should be optimized for specific laboratory conditions.

To a stirred solution of benzaldehyde (10.6 g, 0.1 mol) and morpholine (8.7 g, 0.1 mol) in 100 mL of methanol at 0-5 °C, a solution of potassium cyanide (6.5 g, 0.1 mol) in 20 mL of water is added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (150 mL) and water (100 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

2. HPLC Method for Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Benzaldehyde Benzaldehyde Reaction_Vessel One-Pot Reaction (Methanol/Water) Benzaldehyde->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel KCN Potassium Cyanide KCN->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying Extraction->Drying Purification Recrystallization / Chromatography Drying->Purification Final_Product 2-Morpholino-2- phenylacetonitrile Purification->Final_Product

Caption: A typical workflow for the synthesis and purification of this compound.

Impurity Formation Pathway

Impurity_Formation Benzaldehyde Benzaldehyde Iminium Iminium Ion Benzaldehyde->Iminium + Morpholine - H2O Cyanohydrin Benzaldehyde Cyanohydrin Benzaldehyde->Cyanohydrin + CN- Morpholine Morpholine Cyanide CN- Product This compound Iminium->Product + CN- Amide 2-Morpholino-2-phenylacetamide Product->Amide + H2O (Hydrolysis)

Caption: Potential pathways for the formation of the desired product and key impurities.

References

"alternative catalysts for the synthesis of 2-Morpholino-2-phenylacetonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Morpholino-2-phenylacetonitrile.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a valuable intermediate in pharmaceutical development. The synthesis is typically achieved through a one-pot, three-component Strecker reaction involving benzaldehyde, morpholine, and a cyanide source.

1. Low or No Product Yield

Possible Causes:

  • Ineffective Catalyst: The chosen catalyst may not be optimal for this specific transformation.

  • Poor Quality Reagents: Degradation of benzaldehyde, morpholine, or the cyanide source can impede the reaction.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield.

  • Iminium Ion Formation Issues: The formation of the intermediate iminium ion from benzaldehyde and morpholine may be inefficient.

Troubleshooting Steps:

  • Catalyst Selection:

    • While the classical Strecker reaction can proceed without a catalyst, employing a catalyst can significantly improve yields and reaction rates.

    • Consider using Lewis acids such as Bismuth(III) nitrate or heterogeneous catalysts like MCM-41.

  • Reagent Quality Check:

    • Ensure benzaldehyde is free of benzoic acid by distillation.

    • Use freshly opened or properly stored morpholine.

    • Verify the purity of the cyanide source.

  • Optimization of Reaction Conditions:

    • Temperature: For uncatalyzed reactions, moderate temperatures are generally effective. For catalyzed reactions, consult the specific protocol.

    • Solvent: Acetonitrile is a common solvent for the Bismuth(III) nitrate catalyzed reaction. Water can also be used in some protocols.

    • Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time.

  • Facilitating Iminium Ion Formation:

    • The use of a Dean-Stark apparatus can help remove water and drive the equilibrium towards iminium ion formation, especially in uncatalyzed reactions.

2. Formation of Side Products

Possible Side Products:

  • Benzoin Condensation Products: Self-condensation of benzaldehyde can occur, especially under basic conditions.

  • Cyanohydrin of Benzaldehyde: Direct reaction of benzaldehyde with the cyanide source.

  • Products from Morpholine Degradation: Under harsh conditions, morpholine can undergo side reactions.

Troubleshooting Steps:

  • Control of Reaction Conditions:

    • Maintain the recommended reaction temperature to minimize side reactions.

    • Ensure slow and controlled addition of the cyanide source.

  • Use of a Catalyst: A suitable catalyst can promote the desired three-component reaction over side reactions.

  • Purification: Employ column chromatography or recrystallization to separate the desired product from impurities.

3. Difficulty in Product Isolation and Purification

Possible Causes:

  • Emulsion Formation during Workup: The presence of morpholine can sometimes lead to emulsions during aqueous extraction.

  • Co-elution of Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging.

Troubleshooting Steps:

  • Workup Procedure:

    • Use brine washes to break emulsions.

    • Consider a solvent swap to a less polar solvent before extraction.

  • Chromatography Optimization:

    • Experiment with different solvent systems for column chromatography to achieve better separation.

    • Consider using a different stationary phase if co-elution persists.

II. Frequently Asked Questions (FAQs)

Q1: What are some alternative catalysts to the traditional uncatalyzed Strecker reaction for synthesizing this compound?

A1: Several alternative catalysts can be employed to improve the efficiency of the synthesis. These include:

  • Bismuth(III) nitrate (Bi(NO₃)₃): An effective Lewis acid catalyst for the one-pot, three-component synthesis of α-aminonitriles.[1]

  • MCM-41: A mesoporous silica material that can act as a heterogeneous catalyst.

  • Copper(I) and Copper(II) complexes: While more commonly used for the synthesis of substituted morpholines from different starting materials, copper catalysts have shown utility in related three-component reactions.[2][3]

Q2: What are the advantages of using a catalyst in this synthesis?

A2: Using a catalyst can offer several advantages, including:

  • Increased Reaction Rate: Catalysts can significantly shorten the required reaction time.

  • Improved Yields: By promoting the desired reaction pathway, catalysts can lead to higher product yields.

  • Milder Reaction Conditions: Catalyzed reactions can often be performed under less harsh conditions (e.g., lower temperatures), which can reduce the formation of side products.

  • Enhanced Selectivity: A catalyst can favor the formation of the desired product over potential side reactions.

Q3: Can I use other cyanide sources besides trimethylsilyl cyanide (TMSCN)?

A3: Yes, alternative cyanide sources can be used. However, it is crucial to consider their reactivity and safety. Common alternatives include:

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN): These are effective but highly toxic and require careful handling.

  • Acetone Cyanohydrin: A less volatile and often safer alternative to HCN.

  • Copper(I) Cyanide: Can be used in certain diastereoselective Strecker reactions.[4]

Q4: I am observing a significant amount of benzaldehyde cyanohydrin as a byproduct. How can I minimize this?

A4: The formation of benzaldehyde cyanohydrin is a common side reaction. To minimize it:

  • Control the order of addition: Pre-forming the iminium ion by reacting benzaldehyde and morpholine before adding the cyanide source can be beneficial.

  • Use a Lewis acid catalyst: A Lewis acid can activate the iminium ion, making it more susceptible to nucleophilic attack by the cyanide, thus favoring the desired reaction.

Q5: My reaction is very slow. What can I do to speed it up?

A5: To increase the reaction rate:

  • Increase the temperature: Gently heating the reaction mixture can increase the rate, but be cautious of promoting side reactions.

  • Use a catalyst: As mentioned, catalysts like Bismuth(III) nitrate can significantly accelerate the reaction.

  • Solvent choice: Ensure you are using an appropriate solvent that facilitates the dissolution of all reactants.

III. Quantitative Data on Alternative Catalysts

The following table summarizes the performance of different catalytic systems for the synthesis of α-aminonitriles in reactions analogous to the synthesis of this compound. Note that direct data for the target molecule is limited in the literature, and the data presented is for similar Strecker-type reactions.

Catalyst TypeCatalyst ExampleStarting MaterialsCyanide SourceReaction ConditionsYield (%)Reference
Lewis Acid Bismuth(III) nitrateBenzaldehyde, AnilineTMSCNAcetonitrile, Room Temp.High[1]
Heterogeneous MCM-41Benzaldehyde, AnilineTMSCNSolvent-free, Room Temp.~95%
Transition Metal Copper(I) TriflateBenzaldehyde, AnilineNot specifiedToluene, 100°CGood

Note: This data is for the synthesis of 2-anilino-2-phenylacetonitrile and serves as a reference. The actual yields for this compound may vary.

IV. Experimental Protocols

1. General Uncatalyzed One-Pot Synthesis of this compound

  • Materials:

    • Benzaldehyde

    • Morpholine

    • Trimethylsilyl cyanide (TMSCN)

    • Methanol

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of benzaldehyde (1.0 mmol) in methanol (5 mL) at room temperature, add morpholine (1.1 mmol).

    • Stir the mixture for 30 minutes to allow for the formation of the iminium ion intermediate.

    • Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (1.2 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

2. Bismuth(III) Nitrate Catalyzed Synthesis of α-Aminonitriles (General Protocol)

  • Materials:

    • Aldehyde (e.g., Benzaldehyde)

    • Amine (e.g., Morpholine)

    • Trimethylsilyl cyanide (TMSCN)

    • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

    • Acetonitrile

  • Procedure:

    • To a stirred solution of the aldehyde (1 mmol) and amine (1 mmol) in acetonitrile (5 mL), add Bi(NO₃)₃·5H₂O (5-10 mol%).

    • Stir the mixture at room temperature for a few minutes.

    • Add TMSCN (1.2 mmol) and continue stirring at room temperature.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.[1]

V. Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Benzaldehyde Benzaldehyde Mixing Mixing in Solvent Benzaldehyde->Mixing Morpholine Morpholine Morpholine->Mixing Cyanide_Source Cyanide Source (e.g., TMSCN) Cyanide_Source->Mixing Catalyst Catalyst (Optional) Catalyst->Mixing Reaction Reaction (Stirring at RT or heating) Mixing->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography) Concentration->Purification Product 2-Morpholino-2- phenylacetonitrile Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low/No Product Yield Q1 Are reagents pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reaction conditions optimal? A1_Yes->Q2 Sol1 Purify/replace reagents A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Using a catalyst? A2_Yes->Q3 Sol2 Adjust temperature, time, or solvent A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol4 Check catalyst activity/ consider a different catalyst A3_Yes->Sol4 Sol3 Consider adding a catalyst (e.g., Bi(NO₃)₃, MCM-41) A3_No->Sol3

Caption: Troubleshooting decision tree for low or no product yield.

Reaction_Pathway Benzaldehyde Benzaldehyde Iminium Iminium Ion Intermediate Benzaldehyde->Iminium + Morpholine - H₂O Morpholine Morpholine Morpholine->Iminium Product 2-Morpholino-2- phenylacetonitrile Iminium->Product + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Product

References

Technical Support Center: Isolating Pure 2-Morpholino-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Morpholino-2-phenylacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound that influences the work-up procedure?

A1: The most common synthetic route is a variation of the Strecker synthesis, which involves the reaction of benzaldehyde, morpholine, and a cyanide source. The work-up procedure is designed to remove unreacted starting materials, byproducts, and the cyanide source from the reaction mixture.

Q2: My crude product is an oil or resin-like substance and is difficult to handle. What should I do?

A2: It is not uncommon for crude aminonitriles to be oily. This can be due to the presence of impurities. Attempting to purify the material via column chromatography or by forming a salt (e.g., hydrochloride salt) to induce crystallization can be effective.

Q3: I am observing significant streaking on my silica gel TLC plate during reaction monitoring and purification. What is the cause and how can I mitigate it?

A3: The basic nature of the morpholine group in your compound can cause streaking on silica gel. To counter this, you can add a small amount of a basic modifier to your eluent system, such as triethylamine (typically 0.1-1%) or ammonium hydroxide. Alternatively, using neutral or basic alumina for chromatography can also prevent streaking.

Q4: My final product appears to be degrading over time, even after purification. How can I improve its stability?

A4: Aminonitriles can be susceptible to hydrolysis, especially in the presence of moisture and acid or base. Ensure the purified product is thoroughly dried and stored under an inert atmosphere at a low temperature (0-8°C is recommended).[1] If instability remains an issue, consider converting the aminonitrile to a more stable salt form for storage.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield After Work-up - Incomplete reaction. - Hydrolysis of the aminonitrile during aqueous work-up. - Product loss during extraction due to incorrect pH.- Monitor the reaction to completion using TLC or LC-MS. - Minimize the time the product is in contact with aqueous acidic or basic solutions. - Ensure the aqueous layer is sufficiently basic (pH > 9) before extracting with an organic solvent to ensure the amine is in its freebase form.
Product Contaminated with Starting Benzaldehyde - Incomplete reaction or use of excess benzaldehyde.- Wash the organic layer with a sodium bisulfite solution to form a water-soluble adduct with the aldehyde.
Presence of a Side-Product with a Higher Molecular Weight - Formation of an aminal or other condensation byproducts.- Ensure a 1:1:1 stoichiometry of benzaldehyde, morpholine, and cyanide source. - Control the reaction temperature to minimize side reactions.
Difficulty in Achieving High Purity by Recrystallization - The compound may have a tendency to oil out. - The chosen solvent system may not be optimal.- Try a two-solvent recrystallization system. Good starting points include ethyl acetate/hexane or methanol/diethyl ether. - If the product oils out, try redissolving in the hot solvent and cooling more slowly, or adding slightly more of the better solvent.
Product is Colored - Presence of impurities from starting materials or side reactions.- Treat a solution of the crude product with activated carbon before the final purification step.

Experimental Protocols

General Aqueous Work-up Procedure

This protocol is a general guideline and may need to be optimized for your specific reaction conditions.

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with water and an immiscible organic solvent such as ethyl acetate or dichloromethane.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to >9 with a base (e.g., 1 M NaOH) to ensure the product is in its freebase form.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the compound when hot but not at room temperature. Common solvent pairs for aminonitriles include ethyl acetate/hexane and methanol/diethyl ether.

  • Dissolution: Dissolve the crude product in a minimal amount of the boiling solvent (or the more polar solvent of a pair).

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, add the less polar solvent dropwise to the hot solution until it becomes cloudy, then add a drop or two of the more polar solvent to redissolve the solid. Then, allow it to cool.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data

Table 1: Typical Solvent Volumes for Work-up and Extraction

Step Solvent/Reagent Typical Volume (relative to reaction volume)
DilutionWater2-3 x
DilutionOrganic Solvent (e.g., Ethyl Acetate)2-3 x
ExtractionOrganic Solvent (e.g., Ethyl Acetate)3 x 1-2 x
WashingWater1 x
WashingBrine1 x

Table 2: Example Recrystallization Solvent Ratios

Solvent System Typical Ratio (Good Solvent:Poor Solvent) Notes
Ethyl Acetate / Hexane1 : 2 to 1 : 5Dissolve in hot ethyl acetate, add hexane until cloudy.
Methanol / Diethyl Ether1 : 3 to 1 : 6Dissolve in methanol, add diethyl ether until cloudy.
TolueneN/A (Single Solvent)May be suitable for direct crystallization.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_final Final Product start Strecker Reaction Mixture quench Quench with Water start->quench extract Extract with Organic Solvent quench->extract wash Wash with Water/Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate crude Crude Product concentrate->crude recrystallize Recrystallization crude->recrystallize filter Filter Crystals recrystallize->filter dry_final Dry Pure Product filter->dry_final pure_product Pure this compound dry_final->pure_product

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_logic start Impure Product oily Is the crude product an oil? start->oily column Consider column chromatography or salt formation oily->column Yes streaking Is there streaking on TLC? oily->streaking No pure Pure Product column->pure basic_eluent Add base to eluent (e.g., triethylamine) streaking->basic_eluent Yes low_yield Is the yield low? streaking->low_yield No basic_eluent->pure check_ph Check pH during extraction low_yield->check_ph Yes hydrolysis Minimize contact with water check_ph->hydrolysis hydrolysis->pure

Caption: Troubleshooting decision tree for the purification of this compound.

References

"stability issues of 2-Morpholino-2-phenylacetonitrile under different conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Morpholino-2-phenylacetonitrile. The information is intended for researchers, scientists, and professionals in drug development to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The key functional groups are the nitrile (-CN), the morpholine ring (a cyclic ether and tertiary amine), and the phenyl group. The nitrile group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, potentially converting to an amide or a carboxylic acid. The morpholine ring is generally stable but can undergo degradation under harsh conditions.

Q2: How should I properly store this compound to ensure its stability?

A2: To maximize stability, it is recommended to store this compound in a cool, dark, and dry place.[1] Inert atmosphere (nitrogen or argon) is also advisable for long-term storage to prevent potential oxidative degradation.

Q3: What are the likely degradation products of this compound?

A3: Based on the degradation pathways of related compounds like phenylacetonitrile, potential degradation products could arise from the hydrolysis of the nitrile group to form 2-morpholino-2-phenylacetamide and subsequently 2-morpholino-2-phenylacetic acid.[2][3] Under different conditions, degradation of the morpholine ring could also occur.

Troubleshooting Guides

Issue 1: Compound Degradation Observed During Aqueous Reactions

Q: I am observing significant degradation of this compound in my aqueous reaction mixture. What could be the cause and how can I mitigate it?

A: Degradation in aqueous media is likely due to hydrolysis of the nitrile group, which can be catalyzed by acidic or basic conditions.

  • Troubleshooting Steps:

    • pH Monitoring: Check the pH of your reaction mixture. Extreme pH values can accelerate hydrolysis.

    • Buffer Selection: If possible, perform your reaction in a buffered solution at a neutral or near-neutral pH to minimize acid or base-catalyzed hydrolysis.

    • Temperature Control: Higher temperatures can increase the rate of hydrolysis. Consider running your reaction at a lower temperature.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to conditions that may cause degradation.

Issue 2: Photosensitivity and Degradation Upon Exposure to Light

Q: My compound appears to be degrading when exposed to light. Is this compound light-sensitive?

  • Troubleshooting Steps:

    • Protect from Light: Conduct your experiments in amber glassware or cover your reaction vessels with aluminum foil to protect the compound from light.

    • Wavelength of Light: If using a photolytic reaction, consider the wavelength of light being used, as shorter wavelengths (UV) are typically more energetic and more likely to cause degradation.

    • Photostability Testing: If photosensitivity is a major concern, you may need to perform formal photostability studies as outlined in the ICH Q1B guidelines.[4][5]

Issue 3: Thermal Instability at Elevated Temperatures

Q: I suspect my compound is degrading during a high-temperature reaction. What is the thermal stability of this compound?

A: The thermal stability of this specific compound is not well-documented. However, thermal decomposition of related nitriles can occur at elevated temperatures.[6]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction chemistry allows, attempt to run the reaction at a lower temperature.

    • Inert Atmosphere: Perform high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be accelerated at higher temperatures.

    • Thermogravimetric Analysis (TGA): To determine the decomposition temperature of your compound, consider running a TGA analysis.

Summary of Potential Stability Data

As quantitative stability data for this compound is not available in the literature, the following table is provided as a template for researchers to summarize their own findings from stability studies.

ConditionParameter RangeIncubation TimePercent DegradationDegradation Products IdentifiedAnalytical Method
pH 2, 4, 7, 9, 1224h, 48h, 72hHPLC, LC-MS
Temperature 4°C, 25°C, 40°C, 60°C1 week, 2 weeks, 4 weeksHPLC, LC-MS
Light Exposure ICH Q1B Option 2Per ICH guidelinesHPLC, LC-MS

Experimental Protocols

Protocol 1: Hydrolytic Stability Assessment
  • Preparation of Solutions: Prepare buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to a final concentration of approximately 1 mg/mL.

  • Time Points: Incubate the solutions at a constant temperature (e.g., 40°C). Withdraw aliquots at specified time points (e.g., 0, 24, 48, and 72 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.

Protocol 2: Photostability Assessment (based on ICH Q1B Option 2)
  • Sample Preparation: Prepare samples of the solid compound and a solution of the compound in a suitable solvent in chemically inert, transparent containers.

  • Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light.

  • Light Exposure: Expose the samples to a cool white fluorescent lamp and a near UV lamp as specified in the ICH Q1B guidelines.[5] The overall illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy should be not less than 200 watt hours/square meter.[5]

  • Analysis: After the exposure period, analyze the light-exposed samples and the dark controls by a stability-indicating HPLC method. Compare the results to determine the extent of photodegradation.

Visualizations

cluster_degradation Hypothetical Degradation Pathway This compound This compound 2-Morpholino-2-phenylacetamide 2-Morpholino-2-phenylacetamide This compound->2-Morpholino-2-phenylacetamide Hydrolysis (H₂O, H⁺/OH⁻) 2-Morpholino-2-phenylacetic acid 2-Morpholino-2-phenylacetic acid 2-Morpholino-2-phenylacetamide->2-Morpholino-2-phenylacetic acid Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Hypothetical degradation pathway of this compound.

cluster_workflow Experimental Workflow for Stability Testing start Start: Stability Concern prep Prepare Samples (Solid & Solution) start->prep conditions Expose to Stress Conditions (pH, Temp, Light) prep->conditions sampling Sample at Time Intervals conditions->sampling analysis Analyze via HPLC/LC-MS sampling->analysis data Quantify Degradation & Identify Products analysis->data end End: Assess Stability Profile data->end

Caption: Experimental workflow for stability testing.

cluster_factors Factors Influencing Stability instability Compound Instability hydrolysis Hydrolysis hydrolysis->instability photodegradation Photodegradation photodegradation->instability thermolysis Thermal Degradation thermolysis->instability ph pH (Acidic/Basic) ph->hydrolysis temp Temperature temp->hydrolysis temp->thermolysis light Light Exposure light->photodegradation

Caption: Logical relationships between environmental factors and stability.

References

"minimizing by-product formation in the Strecker reaction for 2-Morpholino-2-phenylacetonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Strecker synthesis of 2-Morpholino-2-phenylacetonitrile.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to minimize by-product formation and optimize reaction outcomes.

Q1: What are the most common by-products in the Strecker synthesis of this compound?

The primary by-products in this reaction are typically:

  • Mandelonitrile: Formed from the reaction of benzaldehyde with the cyanide source before the addition of morpholine. This is a common issue in three-component, one-pot Strecker reactions.

  • Unreacted Starting Materials: Residual benzaldehyde and morpholine may remain in the reaction mixture.

  • Hydrolysis Products: The aminonitrile product can be susceptible to hydrolysis, especially during workup, leading to the formation of the corresponding α-aminocarboxamide or α-aminocarboxylic acid.

  • Products of Morpholine Degradation: Under harsh acidic or high-temperature conditions, the morpholine ring can potentially cleave, leading to impurities such as 2-(2-aminoethoxy)acetate and glycolate.[1]

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential CauseRecommended Solution
Incomplete iminium ion formation The reaction between morpholine and benzaldehyde to form the morpholinium iminium ion is a crucial step. Ensure anhydrous conditions to favor imine formation, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent or azeotropic removal of water can be beneficial.
Inefficient cyanide addition The cyanide source and its addition rate are critical. For less reactive imines, a more reactive cyanide source like trimethylsilyl cyanide (TMSCN) may be preferable to alkali metal cyanides (e.g., KCN, NaCN). Slow, controlled addition of the cyanide source can help minimize side reactions.
Side reaction to form mandelonitrile This occurs when the cyanide ion reacts with benzaldehyde before morpholine. To mitigate this, consider a two-step procedure where the iminium ion is pre-formed by reacting benzaldehyde and morpholine before the addition of the cyanide source.
Product degradation during workup The aminonitrile product can be sensitive to pH extremes. Avoid strongly acidic or basic conditions during extraction and purification to prevent hydrolysis.
Suboptimal reaction temperature Temperature can significantly influence the reaction rate and by-product formation. Experiment with a range of temperatures (e.g., room temperature to gentle heating) to find the optimal condition for your specific setup.

Q3: I am observing a significant amount of mandelonitrile in my product mixture. How can I prevent this?

The formation of mandelonitrile is a classic example of a competing reaction. To favor the formation of the desired aminonitrile, you can:

  • Pre-form the Iminium Ion: A highly effective strategy is to stir the benzaldehyde and morpholine together in the reaction solvent for a period (e.g., 30 minutes to a few hours) before introducing the cyanide source. This allows for the formation of the iminium ion in situ, which is the target for cyanide attack.

  • Control the Rate of Cyanide Addition: Adding the cyanide source slowly to the mixture of aldehyde and amine can help to ensure that the cyanide reacts with the more electrophilic iminium ion as it is formed, rather than accumulating and reacting with the less reactive aldehyde.

Q4: What is the best way to purify this compound?

Purification can often be achieved through crystallization. Here are some general guidelines:

  • Solvent Selection: Common solvents for recrystallization of related phenylacetonitrile derivatives include ethanol, methanol, or diethyl ether. The ideal solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If there are insoluble impurities, filter the hot solution.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

For mixtures that are difficult to separate by crystallization, flash column chromatography on silica gel may be a suitable alternative.

Experimental Protocols

General One-Pot Synthesis of α-Aminonitriles

This procedure is adapted from a method using trimethylsilyl cyanide (TMSCN).

Materials:

  • Benzaldehyde

  • Morpholine

  • Trimethylsilyl cyanide (TMSCN)

  • Catalyst (e.g., Bismuth (III) nitrate, optional)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Ethyl acetate

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred solution of benzaldehyde (1.0 mmol) and morpholine (1.0 mmol) in anhydrous acetonitrile (5 mL), add a catalytic amount of a Lewis acid like Bismuth(III) nitrate (e.g., 5 mol%), if desired.

  • Stir the mixture at room temperature for 10-15 minutes to facilitate iminium ion formation.

  • Slowly add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

The following table summarizes yields from a study on the Strecker reaction of benzaldehyde and aniline with TMSCN using different catalysts. While not specific to morpholine, it provides a useful comparison of catalyst effectiveness that can be extrapolated.

CatalystTime (min)Yield (%)
None18010
Bi(NO₃)₃·5H₂O1595
InCl₃3092
Sc(OTf)₃4590
BiCl₃6085
ZnCl₂12070
Cu(OTf)₂12065

Data adapted from a study on the synthesis of α-amino nitriles using various catalysts.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound q1 Is iminium ion formation efficient? start->q1 s1 Ensure anhydrous conditions. Consider pre-forming the iminium ion. q1->s1 No q2 Is cyanide addition optimal? q1->q2 Yes s1->q2 s2 Use a more reactive cyanide source (e.g., TMSCN). Control addition rate. q2->s2 No q3 Is mandelonitrile a major by-product? q2->q3 Yes s2->q3 s3 Pre-form iminium ion before cyanide addition. q3->s3 Yes q4 Is the product degrading during workup? q3->q4 No s3->q4 s4 Use mild pH conditions during extraction and purification. q4->s4 Yes end Optimized Yield q4->end No s4->end

Caption: Troubleshooting workflow for low reaction yield.

Experimental Workflow for the Synthesis of this compound

Strecker_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification benzaldehyde Benzaldehyde mixing 1. Mix Benzaldehyde and Morpholine (Optional: Catalyst) benzaldehyde->mixing morpholine Morpholine morpholine->mixing cyanide Cyanide Source (e.g., TMSCN) add_cyanide 2. Add Cyanide Source cyanide->add_cyanide mixing->add_cyanide stir 3. Stir at Room Temperature add_cyanide->stir quench 4. Quench Reaction stir->quench extract 5. Extraction quench->extract dry_concentrate 6. Dry and Concentrate extract->dry_concentrate purify 7. Purification (Crystallization or Chromatography) dry_concentrate->purify product This compound purify->product

Caption: General experimental workflow for the Strecker synthesis.

References

Validation & Comparative

Comparative Guide to Purity Assessment of 2-Morpholino-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount to the integrity of their work. This guide provides a comparative overview of analytical methods for assessing the purity of 2-Morpholino-2-phenylacetonitrile, a key building block in various synthetic pathways. High-Performance Liquid Chromatography (HPLC) is highlighted as a primary technique, with comparisons to Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the desired level of accuracy and precision, and practical considerations such as sample throughput and cost.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei.
Typical Purity Assay Range 98.0% - 102.0%98.0% - 10

Spectroscopic Scrutiny: Confirming the Structure of 2-Morpholino-2-phenylacetonitrile and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of pharmaceutical development and organic synthesis, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive spectroscopic analysis of 2-Morpholino-2-phenylacetonitrile, a molecule of interest for its potential applications in medicinal chemistry. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we offer a detailed comparison with structurally related alternatives, namely 2-phenyl-2-(piperidin-1-yl)acetonitrile and N-benzyl-2-phenylacetamide. This objective analysis, supported by detailed experimental protocols, is designed to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its selected alternatives.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound 2243[1]C≡N (Nitrile) stretch
1117[1]C-O-C (Ether) stretch in morpholine ring
2850-3000C-H (Aliphatic/Aromatic) stretch
2-phenyl-2-(piperidin-1-yl)acetonitrile ~2230C≡N (Nitrile) stretch
2850-3000C-H (Aliphatic/Aromatic) stretch
N-benzyl-2-phenylacetamide ~3300N-H (Amide) stretch
~1640C=O (Amide I) stretch
2850-3000C-H (Aliphatic/Aromatic) stretch

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundAromatic Protons (m, 5H)Methine Proton (s, 1H)Morpholine/Piperidine ProtonsMethylene Protons
This compound 7.35–7.46[1]5.03 (t)[1]2.69 (d, 2H), 3.71 (br. s, 1H)[1]-
2-phenyl-2-(piperidin-1-yl)acetonitrile ~7.3-7.5~4.5~1.5-1.7 (m, 6H), ~2.5-2.7 (m, 4H)-
N-benzyl-2-phenylacetamide ~7.2-7.4--3.6 (s, 2H, Ph-CH₂ ), 4.4 (d, 2H, N-CH₂ )

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsNitrile Carbon (C≡N)Methine CarbonMorpholine/Piperidine CarbonsMethylene Carbon
This compound 125.1, 128.3, 128.6, 142.6[1]118.3[1]70.4[1]50.9, 66.8-
2-phenyl-2-(piperidin-1-yl)acetonitrile ~127-138~119~65~24, ~26, ~52-
N-benzyl-2-phenylacetamide ~127-138---~43 (Ph-C H₂), ~44 (N-C H₂)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 202.26 (Calculated)Experimental data not available in the searched literature. Predicted fragments: m/z 116 ([M-morpholine]⁺), m/z 86 (morpholine fragment)
2-phenyl-2-(piperidin-1-yl)acetonitrile 200.28 (Experimental)m/z 116 ([M-piperidine]⁺), m/z 84 (piperidine fragment)
N-benzyl-2-phenylacetamide 225.28 (Experimental)m/z 134 ([M-benzyl]⁺), m/z 91 (benzyl fragment)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample (1-2 mg) was finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.

  • Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Instrumentation : A 500 MHz NMR spectrometer was utilized for the analysis.

  • ¹H NMR Data Acquisition : The proton NMR spectrum was acquired with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Data Acquisition : The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse sequence with a 30° pulse angle, a relaxation delay of 5 seconds, and an accumulation of 1024 scans.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the sample (approximately 1 mg/mL) was prepared in methanol.

  • Instrumentation : A mass spectrometer equipped with an Electrospray Ionization (ESI) source was employed.

  • Data Acquisition : The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. The capillary voltage was set to 3.5 kV, and the cone voltage was optimized to minimize fragmentation and maximize the molecular ion signal.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the key structural features for identification.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR_Acq IR Spectroscopy Dissolution->IR_Acq NMR_Acq NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR_Acq MS_Acq Mass Spectrometry Dissolution->MS_Acq IR_Data Functional Group Identification IR_Acq->IR_Data NMR_Data Structural Elucidation (Connectivity) NMR_Acq->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS_Acq->MS_Data Confirmation Structural Confirmation IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structural_Features cluster_target This compound cluster_alt1 2-phenyl-2-(piperidin-1-yl)acetonitrile cluster_alt2 N-benzyl-2-phenylacetamide Target_Nitrile C≡N Stretch (~2243 cm⁻¹) Target_Morpholine Morpholine Protons (δ 2.7-3.7 ppm) Target_Methine Methine Proton (δ ~5.0 ppm) Alt1_Nitrile C≡N Stretch (~2230 cm⁻¹) Alt1_Piperidine Piperidine Protons (δ 1.5-2.7 ppm) Alt1_Methine Methine Proton (δ ~4.5 ppm) Alt2_Amide_NH N-H Stretch (~3300 cm⁻¹) Alt2_Amide_CO C=O Stretch (~1640 cm⁻¹) Alt2_Methylene Methylene Protons (δ 3.6 & 4.4 ppm)

Caption: Key distinguishing spectroscopic features of the target compound and its alternatives.

References

Comparative Reactivity Analysis of 2-Morpholino-2-phenylacetonitrile and other α-Aminonitriles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity profile of 2-Morpholino-2-phenylacetonitrile in comparison to other structurally diverse α-aminonitriles. This report synthesizes available experimental data and established chemical principles to provide a framework for understanding and predicting the chemical behavior of these versatile synthetic intermediates.

Introduction

α-Aminonitriles are a pivotal class of organic compounds, serving as crucial precursors in the synthesis of α-amino acids, various nitrogen-containing heterocycles, and pharmacologically active agents.[1][2] Their reactivity is primarily centered around the nitrile group and the adjacent C-H bond, which can be readily functionalized. This compound, featuring a tertiary amine in the form of a morpholine ring and a phenyl group on the α-carbon, possesses a unique combination of steric and electronic properties that influence its reactivity. This guide aims to provide a comparative analysis of its reactivity against other α-aminonitriles in key chemical transformations, supported by available experimental data and detailed protocols.

While direct comparative kinetic studies involving this compound are not extensively documented in the literature, a robust understanding of its reactivity can be extrapolated from the established principles of physical organic chemistry and the reported behavior of analogous compounds. The key factors governing the reactivity of α-aminonitriles include the nature of the substituents on the α-carbon and the nitrogen atom, which exert both steric and electronic effects.[3][4]

Synthesis of α-Aminonitriles: The Strecker Reaction

The most prevalent method for the synthesis of α-aminonitriles is the Strecker reaction, a one-pot, three-component condensation of an aldehyde or ketone, an amine, and a cyanide source.[5][6] The reaction proceeds through the formation of an imine intermediate, followed by the nucleophilic addition of cyanide.[7]

A variety of catalysts, including organocatalysts and metal-based catalysts, have been developed to improve the efficiency and enantioselectivity of the Strecker reaction.[8][9] The synthesis of this compound is typically achieved through the Strecker reaction of benzaldehyde, morpholine, and a cyanide source like trimethylsilyl cyanide (TMSCN).[10]

Strecker_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product benzaldehyde Benzaldehyde imine Imine Intermediate benzaldehyde->imine + Morpholine - H2O morpholine Morpholine cyanide Cyanide Source (e.g., TMSCN) product This compound imine->product + Cyanide Strecker_Workflow start Start mix_reactants Mix Aldehyde/Ketone, Amine, and Catalyst in Solvent start->mix_reactants add_tmsn Add TMSCN mix_reactants->add_tmsn stir Stir at Room Temperature add_tmsn->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

References

A Comparative Guide to the Biological Activity of 2-Morpholino-2-phenylacetonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of derivatives of 2-Morpholino-2-phenylacetonitrile, focusing on their potential as anticancer agents. The information presented is synthesized from various studies to highlight structure-activity relationships and provide insights for further research and drug development.

Introduction

The morpholine and phenylacetonitrile scaffolds are prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The combination of these two moieties in this compound and its analogs presents a promising avenue for the discovery of novel therapeutic agents. This guide summarizes the available quantitative data on the cytotoxic effects of these derivatives against various cancer cell lines and details the experimental protocols used for their evaluation.

Comparative Analysis of Biological Activity

Table 1: Cytotoxicity of 2-Morpholino-4-anilinoquinoline Derivatives

Compound IDCell LineIC50 (µM)Reference
3cHepG211.42[2]
3dHepG28.50[2]
3eHepG212.76[2]

Table 2: Cytotoxicity of Methoxy-Substituted Phenylacrylonitrile Derivatives

Compound IDCell LineIC50 (µM)Incubation Time (h)Reference
2aMCF-713124[3]
2aMCF-74448[3]
2bMCF-736324[3]
2bMCF-73448[3]

Table 3: Cytotoxicity of Other Morpholine Derivatives

Compound IDCell LineIC50 (µM)Reference
2gSW4805.10 ± 2.12[4]
2gMCF-719.60 ± 1.13[4]
M5MDA-MB-23181.92 (µg/mL)[1]
M2MDA-MB-23188.27 (µg/mL)[1]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several structure-activity relationships can be inferred for this class of compounds:

  • Substitution on the Phenyl Ring: Modifications to the phenyl ring of the phenylacetonitrile moiety significantly influence cytotoxic activity. For instance, the position and nature of substituents on the aniline ring of 2-morpholino-4-anilinoquinolines affect their potency against HepG2 cells.[2]

  • The Morpholine Ring: The morpholine moiety is crucial for the biological activity of many derivatives. Its presence often contributes to improved pharmacokinetic properties.[4]

  • The Acrylonitrile Moiety: In phenylacrylonitrile derivatives, the acrylonitrile group plays a key role in their mechanism of action, which can involve the inhibition of tubulin polymerization.[5][6]

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the activities of structurally related compounds, several potential mechanisms can be proposed.

Some morpholine derivatives have been suggested to act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[1] Additionally, certain phenylacrylonitrile derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]

Below is a conceptual diagram illustrating a potential mechanism of action for a cytotoxic this compound derivative.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Derivative Derivative Tubulin Tubulin Derivative->Tubulin Inhibition Topoisomerase_II Topoisomerase II Derivative->Topoisomerase_II Inhibition Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Microtubule_disruption->Cell_Cycle_Arrest DNA_damage DNA Damage Topoisomerase_II->DNA_damage DNA_damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanisms of anticancer activity for this compound derivatives.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Below is a workflow diagram for the MTT assay.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat Cells with Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The derivatives of this compound represent a promising class of compounds with potential anticancer activity. The available data, although not from a single comparative study, suggest that structural modifications to the phenyl and morpholine moieties can significantly impact their cytotoxic potency. Further research, including the synthesis and systematic evaluation of a focused library of this compound derivatives, is warranted to establish definitive structure-activity relationships and to elucidate their precise mechanisms of action. Such studies will be crucial for the rational design and development of novel and effective anticancer agents based on this scaffold.

References

Comparative Guide to the Synthesis and Validation of 2-Morpholino-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 2-Morpholino-2-phenylacetonitrile, a valuable building block in medicinal chemistry. The performance of a one-pot Strecker reaction is detailed and compared with alternative approaches for the synthesis of α-aminonitriles. Comprehensive analytical validation methodologies are also presented to ensure the identity, purity, and quality of the synthesized compound.

Synthesis Methodologies: A Comparative Overview

The synthesis of this compound, an α-aminonitrile, can be achieved through various methods. The classical Strecker synthesis remains a cornerstone approach, offering a straightforward three-component reaction.[1][2][3] Modern variations of this method, along with alternative strategies like oxidative cyanation, provide different advantages in terms of yield, safety, and environmental impact.[4][5]

Method 1: One-Pot Strecker Reaction using a Non-Toxic Cyanide Source

A robust and environmentally conscious approach to synthesizing this compound is through a one-pot Strecker reaction. This method utilizes a stable, non-volatile cyanide source, such as ferricyanide, mitigating the risks associated with using hydrogen cyanide gas or alkali metal cyanides.[6]

Reaction Scheme:

Benzaldehyde, morpholine, and a cyanide source react in a single pot to form the desired α-aminonitrile.

cluster_0 One-Pot Strecker Reaction benzaldehyde Benzaldehyde reaction + benzaldehyde->reaction morpholine Morpholine morpholine->reaction cyanide K4[Fe(CN)6] cyanide->reaction product This compound reaction->product

Figure 1: One-pot Strecker synthesis of this compound.

Experimental Protocol:

To a solution of morpholine (2.00 mmol) and benzaldehyde (2.00 mmol) in a suitable solvent, an aqueous solution of potassium hexacyanoferrate(II) (ferricyanide) is added. The reaction mixture is stirred at a controlled temperature until completion. The product is then extracted, purified by column chromatography, and characterized.[6]

Alternative Synthetic Approaches

While the one-pot Strecker reaction is efficient, other methods for the synthesis of α-aminonitriles are actively being explored to offer improvements in yield, enantioselectivity, or to avoid cyanide reagents altogether. These include:

  • Oxidative Cyanation: This method involves the direct C-H cyanation of a precursor molecule, often using a metal catalyst and a cyanide source. For this compound, this could potentially involve the oxidative cyanation of N-benzylmorpholine. These reactions can be mediated by various oxidants, including electrochemical methods or visible light photocatalysis.[5][7]

  • Cyanide-Free Methods: Emerging research focuses on cyanide-free pathways to α-aminonitriles, which significantly enhances the safety profile of the synthesis.[8][9]

Comparative Performance:

Synthesis MethodKey AdvantagesKey DisadvantagesTypical YieldReaction Time
One-Pot Strecker Reaction High atom economy, operational simplicity, use of safer cyanide source.[6]May require chromatographic purification.[6]High (e.g., 75% reported)[6]Moderate
Oxidative Cyanation Can utilize readily available starting materials.Often requires metal catalysts and strong oxidants.[5]VariableVariable
Photocatalytic Synthesis Mild reaction conditions, use of light as a renewable energy source.[10]May require specialized equipment and photosensitizers.VariableVariable

Analytical Validation

Thorough analytical validation is crucial to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the target molecule.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for this compound include multiplets for the phenyl group protons and characteristic signals for the morpholine ring protons and the methine proton.[6]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments in the molecule. Expected signals include those for the phenyl ring carbons, the morpholine ring carbons, the nitrile carbon, and the α-carbon.[6]

Table of Expected NMR Data:

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phenyl-H7.64–7.55 (m), 7.51–7.42 (m)[6]134.2, 129.9, 129.5, 127.4[6]
Methine-H (CH-CN)5.40 (d)[6]50.8[6]
Morpholine-H3.92 (m), 2.29 (m)[6]67.1, 49.9
Nitrile-C-118.4[6]

2. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. Electron Spray Ionization (ESI) is a soft ionization technique suitable for this molecule.[6]

  • Expected Molecular Ion: For C₁₂H₁₄N₂O, the expected exact mass is 202.1106 g/mol . The ESI-MS spectrum would show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 203.1.[6]

3. Infrared (IR) Spectroscopy:

IR spectroscopy helps to identify the functional groups present in the molecule.

  • Key Expected Absorptions:

    • C≡N stretch: A sharp absorption band around 2240-2220 cm⁻¹.

    • C-H stretch (aromatic): Above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Below 3000 cm⁻¹.

    • C-O-C stretch (ether): Around 1100 cm⁻¹.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is the standard method for assessing the purity of the synthesized compound and for quantifying any impurities. A reverse-phase HPLC method is typically suitable for a molecule of this polarity.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[11]

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Experimental Workflow and Logical Relationships

The overall process from synthesis to validation can be visualized as a sequential workflow.

cluster_synthesis Synthesis cluster_purification Purification cluster_validation Analytical Validation Reactants Benzaldehyde, Morpholine, Cyanide Source Reaction One-Pot Strecker Reaction Reactants->Reaction Crude Crude Product Reaction->Crude Column Column Chromatography Crude->Column Pure Pure this compound Column->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (ESI-MS) Pure->MS IR IR Spectroscopy Pure->IR HPLC HPLC Purity Analysis Pure->HPLC

Figure 2: Workflow for the synthesis and validation of this compound.

This guide provides a framework for the synthesis and rigorous analytical validation of this compound. The presented one-pot Strecker reaction offers an efficient and safer route to this important synthetic intermediate. The detailed analytical protocols are essential for ensuring the quality and reproducibility of the synthesized material for its intended applications in research and drug development.

References

Comparative Analysis of 2-Morpholino-2-phenylacetonitrile and its Analogues via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for the aforementioned compounds. These alpha-aminonitriles share a common phenylacetonitrile core, with variations in the cyclic amino group. This structural difference is clearly reflected in their respective NMR spectra, particularly in the chemical shifts of the protons and carbons within the heterocyclic ring.

Table 1: ¹H NMR Spectral Data of 2-substituted-2-phenylacetonitriles

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
2-piperidino-2-phenylacetonitrile CDCl₃7.57-7.50 (m, 2H)7.49-7.39 (m, 3H)Not Reported (s, 1H)Not Reported (m, 4H)Not Reported (m, 6H)Phenyl HPhenyl Hα-CHPiperidine H (α)Piperidine H (β, γ)
2-(pyrrolidin-1-yl)-2-phenylacetonitrile CDCl₃7.56-7.49 (m, 2H)7.44-7.31 (m, 3H)5.05 (s, 1H)2.88-2.45 (m, 4H)1.97-1.68 (m, 4H)Phenyl HPhenyl Hα-CHPyrrolidine H (α)Pyrrolidine H (β)
Predicted 2-morpholino-2-phenylacetonitrile CDCl₃~7.5-7.3 (m, 5H)~4.9 (s, 1H)~3.7 (t, 4H, J ≈ 4.5 Hz)~2.6 (t, 4H, J ≈ 4.5 Hz)Phenyl Hα-CHMorpholine H (O-CH₂)Morpholine H (N-CH₂)

Table 2: ¹³C NMR Spectral Data of 2-substituted-2-phenylacetonitriles

CompoundSolventChemical Shift (δ, ppm)Assignment
2-piperidino-2-phenylacetonitrile CDCl₃134.3128.8127.7116.2Not ReportedNot ReportedNot ReportedPhenyl C (ipso)Phenyl C (ortho, meta, para)Phenyl C (ortho, meta, para)CNα-CPiperidine C (α)Piperidine C (β, γ)
2-(pyrrolidin-1-yl)-2-phenylacetonitrile CDCl₃134.3128.8127.7116.259.450.323.5Phenyl C (ipso)Phenyl C (ortho, meta, para)Phenyl C (ortho, meta, para)CNα-CPyrrolidine C (α)Pyrrolidine C (β)
Predicted this compound CDCl₃~134~129-127~116~67~58~49Phenyl C (ipso)Phenyl C (aromatic)CNMorpholine C (O-CH₂)α-CMorpholine C (N-CH₂)

Note: The predicted values for this compound are estimations based on the analysis of its analogues and known chemical shift ranges for morpholine derivatives.

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]

  • Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.

  • The final solution depth in the NMR tube should be approximately 4-5 cm.[1]

2. NMR Data Acquisition:

  • The NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[2]

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm), or referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

    • Important parameters to set include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Chemical shifts are reported in ppm relative to TMS (0.00 ppm) or the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Perform phase and baseline corrections to ensure accurate integration and peak identification.

Visualizations

The following diagrams illustrate the structural relationship between this compound and its analogues, and a conceptual workflow for NMR-based structural elucidation.

G Structural Comparison of α-Aminonitriles cluster_target Target Compound cluster_analogues Structural Analogues Target This compound Piperidine 2-Piperidino-2-phenylacetonitrile Pyrrolidine 2-(Pyrrolidin-1-yl)-2-phenylacetonitrile Amino 2-Amino-2-phenylacetonitrile Core Phenylacetonitrile Core Core->Target + Morpholine Core->Piperidine + Piperidine Core->Pyrrolidine + Pyrrolidine Core->Amino + Amino Group

Caption: Structural relationship of the target compound and its analogues.

G NMR Characterization Workflow cluster_exp Experimental cluster_analysis Data Analysis cluster_output Output Prep Sample Preparation Acq NMR Data Acquisition (¹H and ¹³C) Prep->Acq Process Data Processing (FT, Phasing, Baseline) Acq->Process Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Process->Analysis Structure Structural Elucidation Analysis->Structure

Caption: General workflow for NMR-based structural characterization.

References

A Comparative Guide to the Synthesis of 2-Morpholino-2-phenylacetonitrile: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 2-Morpholino-2-phenylacetonitrile, a valuable building block in medicinal chemistry. The primary focus is a cost-benefit analysis of the prevalent one-pot, three-component Strecker synthesis, with a discussion of a potential alternative route involving the cyanation of a pre-formed aminal. This guide aims to provide an objective comparison supported by generalized experimental data and methodologies to aid in the selection of the most efficient and economical synthesis strategy.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: One-Pot Strecker SynthesisRoute 2: Two-Step Aminal Cyanation
Overall Yield Good to Excellent (reported 79-98% for similar compounds)[1]Potentially lower due to an additional step
Reaction Time Short (typically 30 minutes to a few hours)[1]Longer (two separate reaction and purification steps)
Cost of Goods Lower (fewer reagents, one-pot)Higher (additional reagents and solvents for the intermediate step)
Process Simplicity High (one-pot reaction)Moderate (requires isolation of an intermediate)
Atom Economy HighModerate to High
Safety Concerns Use of toxic cyanide source (e.g., TMSCN, KCN)Use of toxic cyanide source
Environmental Impact Can be performed in water, "green" catalysts available[1]Potentially higher due to more steps and solvent usage

Route 1: One-Pot, Three-Component Strecker Synthesis

The Strecker synthesis is a classic and highly efficient method for the preparation of α-aminonitriles. In the context of this compound, this involves the one-pot reaction of benzaldehyde, morpholine, and a cyanide source. Recent advancements have focused on the use of catalysts to improve yields and reaction times, with some methods employing environmentally benign solvents like water.

Experimental Protocol (Generalized)

This protocol is based on a green chemistry approach utilizing an indium catalyst in water, adapted from literature on similar α-aminonitriles.[1]

Materials:

  • Benzaldehyde (1.0 mmol)

  • Morpholine (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Indium powder (10 mol%)

  • Water (1 mL)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add benzaldehyde (1.0 mmol), morpholine (1.0 mmol), and indium powder (10 mol%) to water (1 mL).

  • Add trimethylsilyl cyanide (1.2 mmol) to the mixture.

  • Stir the resulting mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Upon completion, add diethyl ether to the reaction mixture and filter to remove the catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a mixture of ethyl acetate and petroleum ether as eluent) to obtain pure this compound.

Cost-Benefit Analysis of the Strecker Route

Benefits:

  • High Efficiency: This one-pot reaction typically provides good to excellent yields of the desired product.[1]

  • Time-Saving: The reaction is generally fast, often completing within an hour at room temperature.[1]

  • Cost-Effective: The use of readily available starting materials and a one-pot procedure reduces solvent and energy consumption, leading to lower overall costs.

  • Green Chemistry Potential: The ability to perform the reaction in water with a recyclable catalyst makes this a more environmentally friendly option.[1]

Drawbacks:

  • Toxicity of Cyanide: The use of trimethylsilyl cyanide or other cyanide sources requires stringent safety precautions.

  • Catalyst Cost: While indium is effective, its cost may be a factor for large-scale synthesis, although its low loading and potential for recycling mitigate this.

Route 2: Two-Step Synthesis via Aminal Intermediate

An alternative approach to the one-pot Strecker synthesis is a two-step process. The first step involves the formation of an aminal from the reaction of benzaldehyde and morpholine. The isolated aminal is then reacted with a cyanide source in a separate step to yield the final product.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Aminal Intermediate

  • Combine benzaldehyde and a slight excess of morpholine in a suitable solvent (e.g., toluene).

  • Heat the mixture, possibly with a Dean-Stark apparatus to remove the water formed during the reaction.

  • After the reaction is complete (monitored by TLC), remove the solvent and purify the aminal intermediate.

Step 2: Cyanation of the Aminal

  • Dissolve the purified aminal in an appropriate solvent.

  • Add a cyanide source (e.g., TMSCN) and a Lewis acid catalyst.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Work up the reaction mixture and purify the final product, this compound.

Cost-Benefit Analysis of the Two-Step Route

Benefits:

  • Potentially Cleaner Reaction: Stepwise synthesis can sometimes lead to fewer byproducts and an easier purification of the final product.

Drawbacks:

  • Lower Overall Yield: The additional step of isolating the intermediate will likely result in a lower overall yield compared to the one-pot method.

  • Increased Time and Resources: This route requires more time, solvents, and energy for two separate reactions and purifications.

  • Higher Cost: The increased use of materials and time translates to a higher overall production cost.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow and comparison of the two synthetic routes.

Caption: A flowchart comparing the one-pot Strecker synthesis and a two-step aminal cyanation route.

Conclusion

Based on the available literature for similar compounds, the one-pot, three-component Strecker synthesis appears to be the superior route for the preparation of this compound. Its high efficiency, shorter reaction times, and lower cost, coupled with the potential for green reaction conditions, make it a more attractive option for both laboratory-scale synthesis and potential industrial applications. While the two-step route via an aminal intermediate may offer some advantages in specific cases, it is likely to be less economical and more time-consuming. Further research to identify specific, high-yield experimental conditions for the Strecker synthesis of the target molecule would be beneficial for optimizing its production.

References

Evaluating the Efficacy of 2-Morpholino-2-phenylacetonitrile as a Synthetic Intermediate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel therapeutics for central nervous system (CNS) disorders is a cornerstone of modern medicinal chemistry. The efficiency of a synthetic route, often dictated by the strategic use of key intermediates, can significantly impact the timeline and cost of drug development. This guide provides a comparative analysis of synthetic pathways to CNS-active morpholine derivatives, with a focus on evaluating the potential efficacy of 2-Morpholino-2-phenylacetonitrile as a versatile synthetic intermediate.

Introduction to this compound

This compound is a stable and reactive α-aminonitrile that serves as a valuable building block in organic synthesis.[1] Its utility is particularly noted in the preparation of pharmaceuticals, including analgesics, anti-inflammatory agents, and compounds targeting neurological disorders.[1] The morpholine moiety is a common feature in many CNS-active drugs, contributing to favorable pharmacokinetic properties such as improved blood-brain barrier permeability.

This guide will use the synthesis of (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor, as a case study to compare a potential synthetic route involving this compound with established, alternative methods.

Comparative Analysis of Synthetic Routes to a Key Reboxetine Intermediate

Table 1: Comparison of Synthetic Routes to a Chiral Morpholine Intermediate

ParameterProposed Route with this compoundEstablished Route from (S)-3-amino-1,2-propanediol
Starting Material This compound(S)-3-amino-1,2-propanediol
Key Transformations Grignard reaction, reduction, cyclizationAmide formation, reduction, protection, oxidation
Number of Steps ~ 4-5 steps (projected)8 linear steps
Overall Yield Potentially moderate to good (projected)30%
Key Reagents Grignard reagents, reducing agents (e.g., LiAlH4)Chloroacetyl chloride, Boc anhydride, TEMPO
Chiral Control Requires chiral resolution or asymmetric synthesisStarts from a chiral pool material

Experimental Protocols

Proposed Key Step: Grignard Reaction with this compound

This protocol outlines a plausible method for the addition of a functionalized aryl group to the α-carbon of the nitrile, a key step in forming the backbone of a Reboxetine analog.

Materials:

  • This compound

  • 2-Bromo-1-ethoxybenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 2-bromo-1-ethoxybenzene in anhydrous diethyl ether and add a small portion to the magnesium turnings.

  • Once the Grignard reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-bromo-1-ethoxybenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Prepare a solution of this compound in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone. Further purification can be achieved by column chromatography.

Established Synthesis of (S,S)-Reboxetine: Key Steps

The following protocols are adapted from a documented asymmetric synthesis of (S,S)-Reboxetine.[2]

Step 1: Amide Formation

  • To a solution of (S)-3-amino-1,2-propanediol in a mixture of acetonitrile and methanol, add chloroacetyl chloride at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the corresponding amide.

Step 2: Reduction of the Amide

  • Add the amide from the previous step to a solution of lithium aluminum hydride in THF at 0 °C under a nitrogen atmosphere.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and concentrate the filtrate to obtain crude (S)-2-(hydroxymethyl)morpholine.

Step 3: N-Protection

  • To a solution of (S)-2-(hydroxymethyl)morpholine in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and triethylamine.

  • Stir the mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to give the N-Boc protected intermediate.

Step 4: Oxidation to the Aldehyde

  • To a solution of the N-Boc protected alcohol in dichloromethane, add TEMPO and potassium bromide in an aqueous solution of sodium bicarbonate.

  • Cool the mixture to 0 °C and add sodium hypochlorite solution dropwise.

  • Stir vigorously for 30 minutes at 0 °C.

  • Separate the organic layer, wash with aqueous sodium thiosulfate and brine, dry over sodium sulfate, and concentrate to yield the crude aldehyde.

Visualizing the Synthetic Pathways and Mechanism of Action

To better understand the synthetic workflow and the biological context of the target molecule, the following diagrams are provided.

G cluster_0 Proposed Route This compound This compound Intermediate_Ketone Intermediate_Ketone This compound->Intermediate_Ketone 1. Grignard Reaction (2-ethoxyphenyl)MgBr Intermediate_Alcohol Intermediate_Alcohol Intermediate_Ketone->Intermediate_Alcohol 2. Reduction Cyclized_Intermediate Cyclized_Intermediate Intermediate_Alcohol->Cyclized_Intermediate 3. Cyclization Reboxetine_Analog Reboxetine_Analog Cyclized_Intermediate->Reboxetine_Analog 4. Deprotection

Caption: Proposed synthetic workflow for a Reboxetine analog.

G cluster_1 Established Route for (S,S)-Reboxetine S-3-amino-1,2-propanediol S-3-amino-1,2-propanediol Amide Amide S-3-amino-1,2-propanediol->Amide Chloroacetyl chloride S-2-(hydroxymethyl)morpholine S-2-(hydroxymethyl)morpholine Amide->S-2-(hydroxymethyl)morpholine LiAlH4 N-Boc_Intermediate N-Boc_Intermediate S-2-(hydroxymethyl)morpholine->N-Boc_Intermediate Boc2O Aldehyde Aldehyde N-Boc_Intermediate->Aldehyde TEMPO Oxidation Diastereomeric_Alcohols Diastereomeric_Alcohols Aldehyde->Diastereomeric_Alcohols Phenylmagnesium bromide (S,S)-Reboxetine (S,S)-Reboxetine Diastereomeric_Alcohols->(S,S)-Reboxetine Multi-step elaboration

Caption: Established synthetic workflow for (S,S)-Reboxetine.

Mechanism of Action: Norepinephrine Reuptake Inhibition

Reboxetine functions by selectively inhibiting the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3][4] This leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. This mechanism is believed to be responsible for its antidepressant effects.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle VMAT2 NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release Adrenergic_Receptor Adrenergic Receptors Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade NE_synapse->Adrenergic_Receptor Binding NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake NET->Dopamine Reboxetine Reboxetine Reboxetine->NET Inhibition

Caption: Norepinephrine signaling pathway and inhibition by Reboxetine.

Efficacy Evaluation and Conclusion

The established synthesis of (S,S)-Reboxetine, while effective in providing the desired enantiomer, is a lengthy process with a modest overall yield of 30%.[2] The route requires multiple protection and deprotection steps, as well as several changes in oxidation state.

A synthetic strategy employing this compound offers a potentially more convergent approach. The key C-C bond formations could be achieved in fewer steps, potentially leading to a higher overall yield and greater atom economy. The stability of the α-aminonitrile intermediate is also an advantage for storage and handling. However, achieving the desired stereochemistry would be a critical challenge, likely requiring a chiral resolution step or the development of an asymmetric variant of the initial addition reaction.

References

A Comparative Analysis of Catalysts for the Synthesis of 2-Morpholino-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of α-aminonitriles is a cornerstone of organic chemistry, providing essential intermediates for the creation of amino acids and various nitrogen-containing heterocyclic compounds. Among these, 2-Morpholino-2-phenylacetonitrile stands out as a valuable building block in pharmaceutical development. Its efficient synthesis is typically achieved through the Strecker reaction, a three-component reaction involving an aldehyde (benzaldehyde), an amine (morpholine), and a cyanide source. The choice of catalyst in this reaction is paramount, as it directly influences reaction efficiency, yield, and conditions.

This guide provides a comparative overview of various catalysts employed for the synthesis of this compound and analogous α-aminonitriles. It presents quantitative performance data, detailed experimental protocols, and visualizations of the synthetic workflow and catalyst characteristics to aid researchers in selecting the optimal catalytic system for their needs.

Data Presentation: A Comparative Overview of Catalytic Performance

The efficiency of α-aminonitrile synthesis is highly dependent on the catalytic system used. The following table summarizes the performance of various catalysts in Strecker-type reactions involving benzaldehyde, an amine, and trimethylsilyl cyanide (TMSCN) as the cyanide source. While the amine in some examples is aniline, the data provides a strong comparative basis for catalyst activity applicable to the synthesis of this compound.

CatalystCatalyst Loading (mol%)SolventTemperatureTimeYield (%)Reference
Bi(NO₃)₃·5H₂O5MeCNRoom Temp.1.5 h94[1]
Pr(OTf)₃1MeCNRoom Temp.2 h92[1]
Bi(OTf)₃5MeCNRoom Temp.3 h92[1]
Sc(OTf)₃5MeCNRoom Temp.3 h90[1]
InCl₃5MeCNRoom Temp.4 h85[1][2]
I₂10MeCNRoom Temp.6 h88[1]
Sulfated Polyborate-Solvent-freeRoom Temp.10 min98[3]
DHAA-Fe₃O₄-H₂ORoom Temp.45 min95[3]
B-MCM-41-CH₂Cl₂Room Temp.12 min98[2]

Note: Yields reported for the synthesis of 2-anilino-2-phenylacetonitrile, a close analog of the target compound, under the specified conditions.

Experimental Protocols

A generalized, efficient protocol for the synthesis of α-aminonitriles using a Lewis acid catalyst is detailed below. This procedure can be adapted for the specific synthesis of this compound.

Protocol: Bismuth(III) Nitrate Catalyzed Synthesis of this compound

This one-pot method is recognized for its simple work-up procedure and the use of an inexpensive and non-toxic catalyst.[1]

Materials:

  • Benzaldehyde (1 mmol)

  • Morpholine (1 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (5 mol%)

  • Acetonitrile (MeCN) (5 mL)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a solution of benzaldehyde (1 mmol) in acetonitrile (5 mL), add morpholine (1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the catalyst, Bi(NO₃)₃·5H₂O (5 mol%), to the mixture and continue stirring.

  • Introduce trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the reaction mixture.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane-ethyl acetate) to yield pure this compound.

Visualizations: Workflow and Catalyst Comparison

Visual diagrams help clarify the experimental process and the relationships between different catalytic approaches.

G start Reactant Preparation (Benzaldehyde, Morpholine in Solvent) add_cat Add Catalyst (e.g., Bi(NO3)3) start->add_cat add_cn Add Cyanide Source (TMSCN) add_cat->add_cn reaction Stir at Room Temperature (Monitor by TLC) add_cn->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product Isolated Product (this compound) purify->product

Caption: General experimental workflow for the catalytic synthesis of this compound.

G center Catalyst Selection Criteria lewis Lewis Acids (Bi(NO3)3, Sc(OTf)3) center->lewis hetero Heterogeneous (B-MCM-41, Sulfated Polyborate) center->hetero nano Nanoparticle (DHAA-Fe3O4) center->nano time Short Reaction Time (< 2h) lewis->time conditions Mild Conditions (Room Temp.) lewis->conditions yield yield lewis->yield hetero->time hetero->conditions reuse Catalyst Reusability hetero->reuse hetero->yield nano->time nano->conditions nano->reuse nano->yield

Caption: Logical relationships between catalyst types and key performance indicators in Strecker reactions.

References

Confirming the Structure of 2-Morpholino-2-phenylacetonitrile with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Morpholino-2-phenylacetonitrile is a substituted phenylacetonitrile derivative with potential applications in pharmaceutical and chemical research. Accurate structural confirmation is a critical step in the synthesis and characterization of this and similar molecules. Mass spectrometry (MS) is a powerful analytical technique that provides vital information about a molecule's mass and structure through ionization and fragmentation.[1] This guide compares and details the use of mass spectrometry-based techniques for the structural elucidation of this compound, providing researchers with expected fragmentation data and standardized protocols. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often required for unambiguous, complete structural assignment, MS offers high sensitivity and crucial structural insights.[2][3]

Mass Spectrometry Analysis Workflow

A typical workflow for the structural confirmation of a small molecule like this compound using mass spectrometry involves several key stages, from sample preparation to final data interpretation. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analyte's properties, such as volatility and thermal stability.[4]

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Sample Weighing Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Separation Chromatographic Separation (GC or LC) Dissolution->Separation Ionization Ionization (e.g., EI or ESI) Separation->Ionization MassAnalysis Mass Analysis (MS1 Scan) Ionization->MassAnalysis Fragmentation Fragment Ion Isolation & Fragmentation (MS/MS) MassAnalysis->Fragmentation Detection Ion Detection Fragmentation->Detection DataProcessing Data Processing & Spectrum Generation Detection->DataProcessing FragAnalysis Fragmentation Pattern Analysis DataProcessing->FragAnalysis Confirmation Structural Confirmation FragAnalysis->Confirmation Fragmentation_Pathway Parent This compound [M]+• m/z = 202 Frag1 Phenylacetonitrile Cation [C₈H₆N]+ m/z = 116 Parent->Frag1 - C₄H₈NO• (Morpholinyl radical) Frag2 Morpholino Cation [C₄H₈NO]+ m/z = 86 Parent->Frag2 - C₈H₆N• (Phenylcyanomethyl radical) Frag3 Tropylium Cation [C₇H₇]+ m/z = 91 Frag1->Frag3 - HCN Frag4 Phenyl Cation [C₆H₅]+ m/z = 77 Frag1->Frag4 - C₂H₂N• Frag5 [C₃H₅O]+ m/z = 57 Frag2->Frag5 - C₂H₃N

References

Safety Operating Guide

Proper Disposal of 2-Morpholino-2-phenylacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Morpholino-2-phenylacetonitrile was located. The following guidance is based on the hazardous properties of its primary structural components, morpholine and phenylacetonitrile, and should be implemented in strict accordance with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

The proper handling and disposal of this compound are critical to ensuring personnel safety and environmental protection. This compound should be treated as hazardous waste due to the significant risks associated with its constituent functional groups.

Hazard Profile and Quantitative Data

Based on the data for morpholine and phenylacetonitrile, this compound should be presumed to be toxic, corrosive, and a hazard to the environment. Key data from related compounds are summarized below:

Hazard CategoryPhenylacetonitrile DataMorpholine DataInferred Hazard for this compound
Acute Toxicity (Oral) Toxic if swallowed (H301)[1][2]Harmful if swallowed (LD50: 1050–1900 mg/kg bw, rat)[3]Presumed Toxic if Swallowed
Acute Toxicity (Dermal) Toxic in contact with skin (H311)[1][2]Toxic in contact with skin[4]Presumed Toxic in Contact with Skin
Acute Toxicity (Inhalation) Fatal if inhaled (H330)[1][2]Toxic if inhaled[4]Presumed Fatal or Toxic if Inhaled
Skin Corrosion/Irritation Skin irritant[1]Causes severe skin burns (Category 1B)[3][5]Presumed Corrosive; Causes Severe Skin Burns
Eye Damage/Irritation Eye irritant[6]Causes serious eye damage (Category 1)[5]Presumed to Cause Serious Eye Damage
Flammability Combustible Liquid[6]Flammable Liquid (Hazard Class 3)[7]Presumed Flammable/Combustible
Environmental Hazards Hazard to waters (WGK Class 2)[1]Discharge into the environment must be avoided[8]Presumed Hazardous to the Aquatic Environment

Experimental Protocols: Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuation and Ventilation: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood, to disperse vapors.[5][9]

  • Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • Chemical safety goggles and a face shield.

    • A chemical-resistant apron or lab coat.

    • A NIOSH-approved respirator if ventilation is inadequate.

  • Containment and Absorption:

    • Eliminate all nearby ignition sources.[5][9]

    • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.

    • Use only non-sparking tools for containment and collection.[9]

  • Collection and Labeling:

    • Carefully collect the absorbed material and any contaminated debris into a designated, chemically compatible, and sealable hazardous waste container.

    • Label the container clearly as "Hazardous Waste" and include the full chemical name ("this compound Spill Debris"), the date, and associated hazard symbols (e.g., Toxic, Corrosive).

  • Decontamination:

    • Thoroughly decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.

    • Wash hands and any exposed skin thoroughly after the cleanup.

Step-by-Step Disposal Procedure

All waste containing this compound must be disposed of as hazardous waste. Do not discharge to sewers or drains.[4][9]

  • Waste Segregation:

    • Liquid Waste: Collect all unused solutions and liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Solid Waste: Collect all contaminated lab materials—including gloves, pipette tips, absorbent pads, and empty chemical containers—in a separate, designated solid hazardous waste container.

  • Container Management:

    • Use only approved and chemically resistant containers.

    • Keep waste containers tightly sealed when not in use.

    • Store containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2]

  • Labeling:

    • Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name, and a clear description of the contents.

  • Final Disposal:

    • Arrange for waste pickup and disposal through your institution's licensed hazardous waste management service.

    • Provide the service with all available safety information, including the SDS for morpholine and phenylacetonitrile, to ensure proper handling and treatment, which may include controlled incineration.[1][8]

Disposal Decision Workflow

DisposalWorkflow start Start: Generation of This compound Waste assess_hazards 1. Assess Waste Hazards (Toxic, Corrosive, Flammable, Environmental Hazard) start->assess_hazards wear_ppe 2. Wear Full PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe waste_type 3. Determine Waste Type wear_ppe->waste_type liquid_waste Liquid Waste (Unused Reagent, Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Gloves, Wipes, Glassware) waste_type->solid_waste Solid contain_liquid 4a. Collect in a sealed, labeled, liquid hazardous waste container. liquid_waste->contain_liquid contain_solid 4b. Collect in a sealed, labeled, solid hazardous waste container. solid_waste->contain_solid storage 5. Store in a designated, secure, and ventilated secondary containment area. contain_liquid->storage contain_solid->storage disposal_service 6. Contact licensed hazardous waste disposal service. storage->disposal_service end End: Waste Properly Disposed disposal_service->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Morpholino-2-phenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Morpholino-2-phenylacetonitrile. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental impact. The following procedures are based on safety data for structurally similar compounds and represent best practices for handling chemicals with this hazard profile.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes. A face shield offers additional protection.[1]
Skin Protection Disposable Nitrile GlovesChemical-resistant gloves are required. Inspect gloves before use and change them frequently, especially if contaminated.[2][1][3]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is necessary to prevent skin exposure and contamination of personal clothing.[2]
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants outside of the laboratory.
Respiratory Protection N95 Respirator or HigherUse only in a well-ventilated area, preferably within a chemical fume hood.[2][3] If aerosols or dust may be generated, a properly fit-tested N95 respirator or higher level of respiratory protection is mandatory.

Experimental Protocol: Safe Handling of this compound

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible. A spill kit appropriate for chemical spills should also be available.

2. Donning PPE:

  • Follow a strict donning sequence: first shoe covers, then the lab coat or gown, followed by the respirator and eye protection, and finally, gloves. Pull the glove cuffs over the sleeves of the gown.

3. Handling the Compound:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Weighing and Transferring: Conduct these operations in a fume hood to minimize inhalation exposure.

  • After Handling: Wash hands and face thoroughly after handling the material. Do not eat, drink, or smoke in the work area.[2]

4. Doffing PPE:

  • Remove PPE in a designated area to avoid cross-contamination.

  • The removal sequence is critical: remove outer gloves first, followed by the gown and inner gloves (peeling them off together), then shoe covers, eye protection, and finally the respirator.

  • Immediately wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This compound should be treated as hazardous chemical waste.[4]

  • Waste Collection:

    • Collect all waste, including leftover compound and contaminated disposables (e.g., gloves, pipette tips, paper towels), in a designated, properly labeled, and sealed hazardous waste container.[4]

    • Do not dispose of this chemical down the drain or in the regular trash.[4]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.[2][4]

  • Disposal Procedure: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Observe all federal, state, and local environmental regulations.[5]

Workflow for Safe Handling

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Chemical Handling cluster_disposal Waste Management cluster_cleanup Post-Handling prep_A Verify Fume Hood Functionality prep_B Locate Emergency Equipment prep_A->prep_B prep_C Assemble Required Materials prep_B->prep_C ppe_A Don Gown and Shoe Covers prep_C->ppe_A ppe_B Don Respirator and Eye Protection ppe_A->ppe_B ppe_C Don Gloves ppe_B->ppe_C handle_A Work Inside Fume Hood ppe_C->handle_A handle_B Perform Experiment handle_A->handle_B dispose_A Segregate Hazardous Waste handle_B->dispose_A dispose_B Store in Labeled, Sealed Container dispose_A->dispose_B cleanup_A Doff PPE in Designated Area dispose_B->cleanup_A cleanup_B Wash Hands Thoroughly cleanup_A->cleanup_B

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.